molecular formula C11H11NO2 B183921 Ethyl 2-(2-cyanophenyl)acetate CAS No. 67237-76-7

Ethyl 2-(2-cyanophenyl)acetate

Cat. No.: B183921
CAS No.: 67237-76-7
M. Wt: 189.21 g/mol
InChI Key: GEZPMJQZYHFPFE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyanophenyl)acetate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZPMJQZYHFPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474782
Record name ethyl 2-(2-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67237-76-7
Record name ethyl 2-(2-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 67237-76-7

This technical guide provides a comprehensive overview of Ethyl 2-(2-cyanophenyl)acetate, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic sweet, fruity odor.[1] Its primary utility lies in its bifunctional nature, possessing both an ester and a nitrile group, which makes it a versatile building block in the synthesis of more complex molecules.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 67237-76-7[2]
Molecular Formula C₁₁H₁₁NO₂[2][3]
Molecular Weight 189.21 g/mol [2][3]
Boiling Point 289.8 ± 15.0 °C at 760 mmHg[2][3]
Density 1.1 ± 0.1 g/cm³[3]
Flash Point 132.8 ± 7.1 °C[3]
Refractive Index 1.524[3]
Melting Point Not available[4]
Solubility Not available[4]

Safety and Hazard Information

It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area.

Table 2: GHS Hazard Information for this compound

CategoryInformationSource(s)
Pictogram [1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Note: This is not an exhaustive list of all potential hazards. A full Safety Data Sheet (SDS) should be consulted before handling this chemical.

Role in Synthesis and Drug Development

This compound serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2][4] Its chemical structure, featuring a cyanophenyl group, is a key component in the development of novel drugs.[4] The ester and nitrile functional groups provide reactive sites for a variety of chemical transformations, enabling the construction of complex molecular architectures.[2] While specific signaling pathways for this exact molecule are not publicly documented, its derivatives are investigated for a range of biological activities.

Below is a generalized workflow for the synthesis and purification of a chemical intermediate like this compound.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start Reactants 2-Cyanophenylacetonitrile + Diethyl carbonate Start->Reactants Reaction Reaction under reflux Reactants->Reaction Base Sodium ethoxide in Ethanol Base->Reaction Workup Aqueous workup and extraction Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification by Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analysis Pure_Product->Analysis

A generalized workflow for the synthesis and purification.

Experimental Protocols

4.1. Synthesis

A plausible synthesis route involves the reaction of 2-cyanophenylacetonitrile with diethyl carbonate in the presence of a base like sodium ethoxide.[5]

  • Reaction Setup: A solution of 2-cyanophenylacetonitrile in diethylcarbonate is added dropwise to a solution of sodium ethoxide in ethanol.

  • Reaction Conditions: The reaction mixture is heated to reflux.

  • Work-up: After the reaction is complete, the mixture is cooled and partitioned between water and an organic solvent like ethyl acetate. The organic layer is then separated.[5]

4.2. Purification

The crude product obtained from the synthesis can be purified using standard laboratory techniques.

  • Column Chromatography: Flash column chromatography over silica gel is a common method for purifying organic compounds.[5] The crude product is loaded onto the column and eluted with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.

Start Crude Product Dissolve Dissolve crude product in minimum solvent Start->Dissolve Load Load onto silica gel column Dissolve->Load Elute Elute with solvent gradient (e.g., Hexane/Ethyl Acetate) Load->Elute Collect Collect fractions Elute->Collect TLC Monitor fractions by TLC Collect->TLC Combine Combine pure fractions TLC->Combine Evaporate Evaporate solvent Combine->Evaporate End Pure Product Evaporate->End

A typical workflow for purification by column chromatography.

4.3. Analysis

The purity and identity of the final product can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and confirm its molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.

cluster_analytical_workflow Analytical Workflow Sample Purified Sample GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR Data Purity & Structural Data GCMS->Data HPLC->Data NMR->Data

Logical relationship of analytical methods for product validation.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Ethyl 2-(2-cyanophenyl)acetate, a key intermediate in the development of various pharmaceutical compounds. This document details two core synthetic methodologies, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale and pilot-plant production.

Introduction

This compound is a valuable building block in organic synthesis, characterized by the presence of a cyano-substituted phenyl ring and an ethyl ester moiety. These functional groups provide multiple reaction sites for the construction of more complex molecules, particularly heterocyclic systems and other core structures found in medicinally active compounds. The strategic location of the cyano group ortho to the acetic ester side chain makes it a precursor for a variety of chemical transformations. This guide will focus on two principal and practical routes for its synthesis.

Core Synthesis Pathways

Two primary and reliable synthetic pathways for the preparation of this compound have been identified:

  • Pathway 1: Acid-Catalyzed Esterification of (2-Cyanophenyl)acetonitrile. This method involves the direct conversion of the nitrile group of (2-cyanophenyl)acetonitrile (also known as 2-cyanobenzyl cyanide) into an ethyl ester in the presence of a strong acid catalyst and ethanol.

  • Pathway 2: Fischer Esterification of (2-Cyanophenyl)acetic Acid. This classic esterification reaction involves the condensation of (2-cyanophenyl)acetic acid with ethanol, catalyzed by a strong acid.

The selection of a particular pathway may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis pathways, based on analogous reactions and established chemical principles.

ParameterPathway 1: From (2-Cyanophenyl)acetonitrilePathway 2: From (2-Cyanophenyl)acetic Acid
Starting Material (2-Cyanophenyl)acetonitrile(2-Cyanophenyl)acetic Acid
Reagents Ethanol, Sulfuric AcidEthanol, Sulfuric Acid
Reaction Time 6 - 8 hours3 - 5 hours
Reaction Temperature Reflux (approx. 78-82 °C)Reflux (approx. 78-82 °C)
Typical Yield 80 - 90%85 - 95%
Purification Method Distillation under reduced pressureExtraction and Distillation

Experimental Protocols

Pathway 1: Acid-Catalyzed Esterification of (2-Cyanophenyl)acetonitrile

This procedure is adapted from the well-established synthesis of ethyl phenylacetate from benzyl cyanide.

Materials:

  • (2-Cyanophenyl)acetonitrile

  • Absolute Ethanol (99.5% or higher)

  • Concentrated Sulfuric Acid (98%)

  • 10% Sodium Carbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 500 mL round-bottomed flask equipped with a reflux condenser, combine 50 g (0.38 moles) of (2-cyanophenyl)acetonitrile, 150 mL of absolute ethanol, and 50 mL of concentrated sulfuric acid.

  • Heat the mixture to a gentle reflux using a heating mantle for 6 to 7 hours. The reaction mixture may form two layers initially.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 500 mL of cold water. An oily layer of the crude ester will separate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 100 mL of 10% sodium carbonate solution to neutralize any remaining acid and remove any traces of (2-cyanophenyl)acetic acid that may have formed.

  • Wash the organic layer with 100 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the ethanol by distillation at atmospheric pressure.

  • Purify the residual oil by distillation under reduced pressure to obtain this compound.

Pathway 2: Fischer Esterification of (2-Cyanophenyl)acetic Acid

Materials:

  • (2-Cyanophenyl)acetic Acid

  • Absolute Ethanol (99.5% or higher)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 500 mL round-bottomed flask equipped with a reflux condenser, dissolve 50 g (0.31 moles) of (2-cyanophenyl)acetic acid in 200 mL of absolute ethanol.

  • Slowly and carefully add 5 mL of concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux using a heating mantle for 3 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture by removing the excess ethanol under reduced pressure.

  • Dissolve the residue in 200 mL of ethyl acetate.

  • Wash the organic solution with 100 mL of saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with 100 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the ethyl acetate under reduced pressure to yield the crude ester.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Mandatory Visualizations

The following diagrams illustrate the described synthesis pathways and experimental workflows.

Synthesis_Pathways cluster_path1 Pathway 1: From (2-Cyanophenyl)acetonitrile cluster_path2 Pathway 2: From (2-Cyanophenyl)acetic Acid Nitrile (2-Cyanophenyl)acetonitrile Product1 This compound Nitrile->Product1 Acid-catalyzed Esterification Reagents1 Ethanol, H₂SO₄ (cat.) Reagents1->Product1 Acid (2-Cyanophenyl)acetic Acid Product2 This compound Acid->Product2 Fischer Esterification Reagents2 Ethanol, H₂SO₄ (cat.) Reagents2->Product2

Caption: Overview of the two primary synthesis pathways for this compound.

Experimental_Workflow_Pathway1 start Start: Mix (2-Cyanophenyl)acetonitrile, Ethanol, and H₂SO₄ reflux Heat to Reflux (6-7 hours) start->reflux cool Cool to Room Temperature reflux->cool quench Pour into Cold Water cool->quench separate Separate Organic Layer quench->separate wash_carbonate Wash with 10% Na₂CO₃ separate->wash_carbonate wash_brine Wash with Brine wash_carbonate->wash_brine dry Dry over Anhydrous MgSO₄ wash_brine->dry filter Filter dry->filter distill_etoh Distill off Ethanol filter->distill_etoh distill_product Vacuum Distillation distill_etoh->distill_product end End: Pure this compound distill_product->end

Caption: Experimental workflow for the synthesis from (2-Cyanophenyl)acetonitrile.

Experimental_Workflow_Pathway2 start Start: Dissolve (2-Cyanophenyl)acetic Acid in Ethanol, Add H₂SO₄ reflux Heat to Reflux (3-4 hours) start->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate under Reduced Pressure cool->concentrate dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash_bicarb Wash with Saturated NaHCO₃ dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Anhydrous MgSO₄ wash_brine->dry filter Filter dry->filter concentrate_final Concentrate under Reduced Pressure filter->concentrate_final distill_product Vacuum Distillation concentrate_final->distill_product end End: Pure this compound distill_product->end

Caption: Experimental workflow for the Fischer Esterification of (2-Cyanophenyl)acetic Acid.

Molecular structure and weight of Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-cyanophenyl)acetate is an organic compound with the molecular formula C₁₁H₁₁NO₂. This document provides a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthesis protocol, and methods for its characterization. Due to the limited publicly available data on the specific biological activity of this ortho-isomer, this guide focuses on its chemical aspects. This paper aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Molecular Structure and Properties

This compound possesses a benzene ring substituted with a cyanomethyl ethyl ester group at the ortho position. The presence of the nitrile (C≡N) and ester (-COOEt) functional groups makes it a versatile intermediate for further chemical modifications.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
CAS Number 67237-76-7[1]
Boiling Point 289.8 ± 15.0 °C at 760 mmHg[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and common method would involve the esterification of 2-(2-cyanophenyl)acetic acid.

Proposed Experimental Protocol: Fischer Esterification

This protocol outlines a general procedure for the synthesis of this compound from 2-(2-cyanophenyl)acetic acid.

Materials:

  • 2-(2-cyanophenyl)acetic acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Diethyl Ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known amount of 2-(2-cyanophenyl)acetic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Characterization Workflow

The logical workflow for the characterization of the synthesized this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_verification Structure Verification start Synthesized Product purify Purification (Distillation/Chromatography) start->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir elemental Elemental Analysis purify->elemental final_product Verified this compound nmr->final_product ms->final_product ir->final_product elemental->final_product G reactant1 2-(2-Cyanophenyl)acetic Acid reaction_step Fischer Esterification (Reflux) reactant1->reaction_step reactant2 Ethanol reactant2->reaction_step catalyst H₂SO₄ (catalyst) catalyst->reaction_step workup_step Work-up (Neutralization, Extraction) reaction_step->workup_step purification_step Purification (Distillation/Chromatography) workup_step->purification_step product This compound purification_step->product

References

Chemical and physical properties of Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of Ethyl 2-(2-cyanophenyl)acetate, alongside plausible experimental protocols for its synthesis and characterization. Due to the limited availability of published data for this specific compound, this guide combines known information with established chemical principles to offer a robust resource for research and development.

Core Chemical and Physical Properties

This compound is an organic compound featuring a benzene ring substituted with a cyanomethyl group and an ethyl ester. Its bifunctional nature, containing both a nitrile and an ester group, makes it a potentially valuable intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures.

General Information
IdentifierValue
IUPAC Name This compound
CAS Number 67237-76-7
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Physical Properties

The empirical physical data for this compound is sparse in publicly accessible literature. The following table includes known data and predicted values based on its chemical structure.

PropertyValueSource
Boiling Point 289.8 ± 15.0 °C at 760 mmHg--INVALID-LINK--
Melting Point Not available-
Density Predicted: ~1.1 g/cm³-
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate) and sparingly soluble in water.-

Synthesis and Experimental Protocols

A plausible and common route for the synthesis of this compound involves a two-step process: first, the synthesis of the precursor carboxylic acid, 2-(2-cyanophenyl)acetic acid, followed by its esterification.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-(2-cyanophenyl)acetic acid cluster_step2 Step 2: Fischer Esterification A 2-Cyanobenzyl cyanide B Acid or Base Hydrolysis (e.g., aq. HCl or NaOH) A->B Reactant C 2-(2-cyanophenyl)acetic acid B->C Product D 2-(2-cyanophenyl)acetic acid E Ethanol (excess) Acid Catalyst (e.g., H₂SO₄) D->E Reactants F This compound E->F Product

Caption: Proposed two-step synthesis workflow for this compound.
Protocol 1: Synthesis of 2-(2-cyanophenyl)acetic acid via Hydrolysis

This protocol describes the acid-catalyzed hydrolysis of 2-cyanobenzyl cyanide. This method is a standard procedure for converting nitriles to carboxylic acids[1][2].

Materials:

  • 2-Cyanobenzyl cyanide

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-cyanobenzyl cyanide.

  • Slowly add a 6M aqueous solution of hydrochloric acid. An excess of the acid is typically used.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Transfer the cooled mixture to a separatory funnel and extract the aqueous phase with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-(2-cyanophenyl)acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Protocol 2: Fischer Esterification to this compound

This protocol details the acid-catalyzed esterification of 2-(2-cyanophenyl)acetic acid with ethanol. The Fischer esterification is a classic and widely used method for preparing esters[3][4][5][6][7].

Materials:

  • 2-(2-cyanophenyl)acetic acid

  • Absolute Ethanol (C₂H₅OH)

  • Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 2-(2-cyanophenyl)acetic acid in a large excess of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for several hours. The reaction should be monitored by TLC until the starting carboxylic acid is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude this compound.

  • The product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not widely available, its structure allows for the prediction of characteristic spectroscopic features.

SpectroscopicAnalysis cluster_structure Molecular Structure cluster_spectroscopy Expected Spectroscopic Signatures mol This compound NMR ¹H & ¹³C NMR: - Aromatic protons (7-8 ppm) - Methylene protons (~3.7 ppm) - Ethyl group signals - Carbonyl carbon (~170 ppm) - Nitrile carbon (~117 ppm) mol->NMR Predicts IR IR Spectroscopy: - C≡N stretch (2220-2260 cm⁻¹) - C=O stretch (1735-1750 cm⁻¹) - C-O stretch (~1200 cm⁻¹) mol->IR Predicts MS Mass Spectrometry: - Molecular ion peak (m/z 189) - Loss of ethoxy group (-OC₂H₅, m/z 144) - Loss of ethyl group (-C₂H₅, m/z 160) mol->MS Predicts

Caption: Predicted spectroscopic signatures for this compound.
Predicted ¹H and ¹³C NMR Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons adjacent to the phenyl ring, and the ethyl ester group.

    • Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.0 ppm.

    • Methylene Protons (-CH₂-): A singlet around 3.7-4.0 ppm.

    • Ethyl Group: A quartet for the -OCH₂- protons around 4.1-4.3 ppm and a triplet for the -CH₃ protons around 1.2-1.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for all 11 carbon atoms.

    • Carbonyl Carbon (-C=O): A signal in the range of 168-172 ppm.

    • Nitrile Carbon (-C≡N): A signal around 115-120 ppm.

    • Aromatic Carbons: Multiple signals between 125-140 ppm.

    • Methylene Carbon (-CH₂-): A signal around 40-45 ppm.

    • Ethyl Group Carbons: Signals for -OCH₂- around 60-62 ppm and for -CH₃ around 14 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the strong absorption bands of the nitrile and ester functional groups.

  • C≡N Stretch: A sharp, medium-intensity band in the region of 2220-2260 cm⁻¹[8].

  • C=O Stretch (Ester): A strong, sharp absorption band between 1735-1750 cm⁻¹[9][10][11].

  • C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Predicted Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for an ethyl ester.

  • Molecular Ion (M⁺): A peak at m/z = 189.

  • Primary Fragments:

    • Loss of the ethoxy radical (•OC₂H₅) to give a fragment at m/z = 144.

    • Loss of an ethyl radical (•C₂H₅) resulting in a peak at m/z = 160.

    • A base peak corresponding to a stable acylium ion or a tropylium-like cation could also be anticipated[12][13][14][15].

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three main functional components: the nitrile group, the ester group, and the activated methylene bridge.

Reactivity cluster_reactions Potential Reactions A This compound B Hydrolysis of Ester (forms carboxylic acid) A->B C Reduction of Nitrile (forms primary amine) A->C D Alkylation/Acylation at Methylene Bridge (forms substituted derivatives) A->D E Hydrolysis of Nitrile (forms carboxamide/carboxylic acid) A->E

References

A Technical Guide to the Spectroscopic Analysis of Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-(2-cyanophenyl)acetate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring an ethyl ester, a methylene bridge, and a cyanophenyl group, offers multiple avenues for chemical modification, making it a key building block in organic synthesis. Accurate characterization of this compound is paramount for quality control and reaction monitoring. This guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Note on Data: Extensive searches for experimentally-derived spectroscopic data for this compound (CAS No. 67237-76-7) did not yield a complete, publicly available dataset. The data presented in the following tables are therefore predicted values based on the analysis of structurally similar compounds, including its isomers (ethyl 2-(3-cyanophenyl)acetate and ethyl 2-(4-cyanophenyl)acetate), and general principles of spectroscopy.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.70d1HAr-H
~7.60t1HAr-H
~7.45d1HAr-H
~7.35t1HAr-H
~4.20q2H-O-CH₂ -CH₃
~3.90s2HAr-CH₂ -CO-
~1.25t3H-O-CH₂-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~170C =O
~138Ar-C
~133Ar-C H
~132Ar-C H
~128Ar-C H
~127Ar-C H
~118-C ≡N
~112Ar-C -CN
~62-O-CH₂ -CH₃
~40Ar-CH₂ -CO-
~14-O-CH₂-CH₃
Table 3: Predicted IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2225StrongC≡N stretch
~1735StrongC=O (ester) stretch
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1600, ~1480Medium-WeakAromatic C=C stretch
~1200StrongC-O (ester) stretch
Table 4: Predicted Mass Spectrometry Data for this compound
  • Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
189Moderate[M]⁺ (Molecular Ion)
144High[M - OCH₂CH₃]⁺
116High[M - COOCH₂CH₃]⁺
89Moderate[C₇H₅]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • A higher number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024 or more).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it before it enters the mass spectrometer.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and characteristic fragment ions.

  • Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Visualization

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep Dissolve in appropriate solvent (e.g., CDCl3 for NMR) or prepare neat sample (IR) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Transmittance (%) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Intensity MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

An In-depth Technical Guide to the Reactivity and Stability of Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of Ethyl 2-(2-cyanophenyl)acetate (CAS No. 67237-76-7). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic sweet, fruity odor.[1] It is primarily utilized as a chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The presence of both a nitrile and an ester functional group, along with the ortho-substitution on the phenyl ring, imparts a unique reactivity profile to the molecule.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 67237-76-7[1][3][4][5]
Molecular Formula C₁₁H₁₁NO₂[1][3]
Molecular Weight 189.21 g/mol [1][3]
Appearance Clear, colorless liquid[1]
Odor Sweet, fruity[1]
Boiling Point (Predicted) 289.8 ± 15.0 °C at 760 mmHg[3]
Purity (Typical) 95-96%[5][6]
Storage Room temperature, in a dry, sealed container[1]

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups: the ester, the nitrile, and the activated methylene group, all influenced by the ortho-cyano-substituted phenyl ring.

Reactions at the Ester Group

Like other esters, this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding (2-cyanophenyl)acetic acid and ethanol. The kinetics of this hydrolysis can be influenced by the electronic effects of the ortho-cyano group. Generally, ester hydrolysis can be described as a bimolecular nucleophilic acyl substitution (BAc2) mechanism.[7]

Reactions at the Nitrile Group

The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under appropriate conditions. Reduction of the nitrile group can lead to the corresponding primary amine, a valuable transformation in the synthesis of pharmaceutical intermediates.

Reactions at the Methylene Bridge

The methylene group (—CH₂—) is positioned between the electron-withdrawing phenyl and ester groups, making the protons on this carbon acidic. This allows for deprotonation by a suitable base to form a carbanion. This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations.

Stability

Detailed experimental stability data for this compound is not extensively available in the public domain. However, based on the chemistry of related compounds, the following stability considerations are pertinent.

  • Thermal Stability : Esters of cyanophenylacetic acid are generally stable at room temperature. However, at elevated temperatures, decomposition may occur. For related cyanate ester resins, major mass loss is observed at around 450°C.[8]

  • Hydrolytic Stability : The ester linkage is susceptible to hydrolysis, particularly in the presence of strong acids or bases and water. The rate of hydrolysis is expected to be dependent on pH and temperature.[7]

  • Photostability : Aromatic compounds containing cyano groups may exhibit sensitivity to light. It is recommended to store the compound protected from light to prevent potential photodegradation.[9]

Experimental Protocols

General Synthesis Approach

A plausible synthetic route involves the cyanation of a suitable starting material like ethyl 2-bromophenylacetate, or the esterification of (2-cyanophenyl)acetic acid. The latter is commercially available.

Diagram 1: Plausible Synthesis Pathway

G 2_Cyanophenylacetic_acid 2-Cyanophenylacetic acid Ethyl_2_2_cyanophenyl_acetate This compound 2_Cyanophenylacetic_acid->Ethyl_2_2_cyanophenyl_acetate Esterification Ethanol Ethanol Ethanol->Ethyl_2_2_cyanophenyl_acetate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Ethyl_2_2_cyanophenyl_acetate

Caption: Plausible esterification route to this compound.

General Purification Protocol

Purification of the crude product would likely involve the following steps, adapted from protocols for similar esters:

  • Work-up : Neutralization of the reaction mixture, followed by extraction with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine.

  • Drying : The organic extract is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal : The solvent is removed under reduced pressure.

  • Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel.[10]

Diagram 2: General Purification Workflow

G start Crude Product workup Aqueous Work-up (Neutralization, Extraction) start->workup drying Drying of Organic Phase workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification (Vacuum Distillation or Column Chromatography) solvent_removal->purification final_product Pure this compound purification->final_product

References

A Technical Guide to the Solubility of Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that significantly influences bioavailability, formulation, and process development. This technical guide focuses on the solubility of Ethyl 2-(2-cyanophenyl)acetate. Due to the limited availability of direct experimental solubility data for this specific compound in public literature, this document provides a comprehensive framework for its determination. It includes a summary of available data for structurally related compounds to offer qualitative insights, followed by a detailed, generalized experimental protocol for solubility determination using the industry-standard shake-flask method. This guide is intended to provide researchers with the necessary tools to accurately ascertain the solubility of this compound in various common laboratory solvents.

Introduction

This compound is an organic compound whose physicochemical properties are of interest in synthetic chemistry and drug development. A thorough understanding of its solubility profile is essential for its effective use in research and manufacturing. Solubility dictates the choice of solvents for reactions, purification, and formulation, and can impact the ultimate bioavailability of a drug candidate. This document serves as a practical guide for determining this crucial parameter.

Solubility Data of Structurally Related Compounds

It is important to note that the following data is for estimation purposes only and should not be considered a substitute for experimental determination for this compound.

CompoundSolventSolubilityRemarks
Ethyl 2-(4-cyanophenyl)acetate WaterLimitedThe hydrophobic nature of the cyanophenyl ring limits aqueous solubility.[1]
EthanolSolubleGenerally soluble in organic solvents.[1][2]
EtherSolubleGenerally soluble in organic solvents.[1][2]
Ethyl Cyanoacrylate AcetoneSoluble
Methyl Ethyl KetoneSoluble
NitromethaneSoluble
Methylene ChlorideSoluble
WaterPolymerizesReacts with moisture.[3]

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and accuracy.[4] It involves equilibrating an excess of the solid compound in a solvent for an extended period and then measuring the concentration of the dissolved substance in the supernatant.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, DMSO) of high purity

  • Glass vials or flasks with screw caps or glass stoppers

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[4] Preliminary studies can be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.[4]

  • Sampling: Carefully withdraw a sample from the clear supernatant. To remove any remaining solid microparticles, filter the sample using a syringe filter.[4] It is important to discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[5][6] A calibration curve should be prepared using standard solutions of known concentrations.[7]

3.3. Data Analysis

Calculate the solubility (S) using the following formula:

S (mg/mL) = Cquantified × Dilution Factor

Where:

  • Cquantified is the concentration of the diluted sample as determined by the analytical method (e.g., HPLC).

  • Dilution Factor is the total dilution performed on the initial supernatant sample.

The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (24-72h at constant T) B->C D Settle Undissolved Solid C->D E Centrifuge Sample D->E F Filter Supernatant (e.g., 0.22 µm filter) E->F G Dilute Filtrate F->G H Quantify by HPLC-UV or UV-Vis G->H I Calculate Solubility H->I

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides a robust framework for its experimental determination. By leveraging the provided shake-flask protocol, researchers in pharmaceutical development and other scientific fields can reliably and accurately measure this critical parameter. The qualitative data from related compounds can serve as a useful, albeit preliminary, guide for solvent selection. Accurate solubility data is indispensable for advancing research and development involving this compound.

References

Potential applications of Ethyl 2-(2-cyanophenyl)acetate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-cyanophenyl)acetate is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry. Its unique chemical structure, featuring both an ester and a nitrile functional group, allows for a wide range of chemical modifications, making it a valuable building block for the synthesis of complex, biologically active molecules.[1] This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery and development, summarizing its chemical properties, synthesis, and its role as a scaffold for creating novel therapeutic agents.

Physicochemical Properties

This compound, with the chemical formula C₁₁H₁₁NO₂, is characterized by the presence of a cyanophenyl backbone, an ester, and a nitrile group.[1] These features contribute to its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The isomeric form, Ethyl 2-(4-cyanophenyl)acetate, is described as a clear, colorless liquid with a fruity odor, soluble in organic solvents like ethanol and ether.[2][3]

PropertyValueReference
Molecular FormulaC₁₁H₁₁NO₂[1]
Molecular Weight189.21 g/mol [1]
Boiling Point289.8±15.0°C at 760 mmHg[1]
StorageRoom temperature, dry seal[1]

Synthesis of this compound and its Analogs

The synthesis of cyanophenylacetate derivatives can be achieved through various established organic chemistry reactions. For instance, the condensation of acetophenone with ethyl cyanoacetate in the presence of ammonium acetate and glacial acetic acid in benzene under reflux is a known method for producing related structures.[4] This reaction, a variant of the Knoevenagel condensation, highlights the reactivity of the active methylene group in ethyl cyanoacetate, which is flanked by both the nitrile and carbonyl groups.[4][5]

Example Experimental Protocol: Knoevenagel Condensation for an Aralkylidenecyano Ester

This protocol is adapted from a procedure for the synthesis of Ethyl (1-phenylethylidene)cyanoacetate.[4]

Materials:

  • Acetophenone (1 mole)

  • Ethyl cyanoacetate (1 mole)

  • Ammonium acetate (0.2 mole)

  • Glacial acetic acid (0.8 mole)

  • Benzene (200 ml)

  • 1-l three-necked round-bottomed flask

  • Hershberg stirrer

  • Constant water separator

  • Reflux condenser

Procedure:

  • Combine acetophenone, ethyl cyanoacetate, ammonium acetate, glacial acetic acid, and benzene in the three-necked flask.[4]

  • Stir the reaction mixture and heat under reflux for 9 hours.[4] During this time, collect the lower layer in the water separator.[4]

  • After cooling, add 100 ml of benzene and extract the mixture with three 100-ml portions of water.[4]

  • Extract the combined aqueous layers with 30 ml of benzene and add this to the previous organic layer.[4]

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and wash the magnesium sulfate with benzene.[4]

  • Remove the benzene by distillation at reduced pressure.[4]

  • Distill the residual oil to obtain the final product.[4]

Applications in Medicinal Chemistry

The true potential of this compound lies in its role as a versatile scaffold for the development of bioactive molecules.[6] Its functional groups serve as handles for further chemical transformations, enabling the construction of a diverse array of heterocyclic compounds and other complex structures with potential therapeutic applications.[1]

Intermediate in Pharmaceutical Synthesis

Ethyl 2-(4-cyanophenyl)acetate, an isomer of the title compound, is recognized as a key intermediate in the synthesis of a range of pharmaceuticals.[2] This suggests that this compound likely shares a similar utility in constructing molecules with a cyanophenyl moiety, which is a common feature in various drug candidates.

Scaffold for Bioactive Molecules

The concept of using a central chemical structure (a "scaffold") to build a library of related compounds is a cornerstone of modern drug discovery. The isatin scaffold, for example, is a well-known privileged structure in medicinal chemistry, lauded for its ability to be readily functionalized to create a multitude of potent bioactive molecules.[7] Similarly, this compound can be envisioned as a starting point for generating novel chemical entities with diverse pharmacological profiles.

Potential Therapeutic Areas

While direct biological activity data for this compound is not extensively available in the public domain, its derivatives and related compounds have shown promise in various therapeutic areas. For instance, derivatives of ethyl acetoacetate have been synthesized and evaluated for their antiplatelet activity.[8] Furthermore, thiazole derivatives, which can be synthesized from precursors with similar functionalities, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, antifungal, and antioxidant effects.[9]

The 4-cyanophenyl group present in the isomeric Ethyl 2-(4-cyanophenyl)acetate has been associated with potential antimicrobial and anti-inflammatory effects.[2] This raises the possibility that derivatives of this compound could also be explored for these activities.

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by derivatives of this compound would be highly dependent on the final molecular structure. However, we can infer potential mechanisms based on related compounds. For example, some non-steroidal anti-inflammatory drugs (NSAIDs) exert their anti-inflammatory effects by reducing superoxide radicals.[9] Ibuprofen esters have been investigated as cyclooxygenase-2 (COX-2) and serotonin reuptake inhibitors.[10]

The following diagram illustrates a generalized workflow for the discovery of bioactive molecules starting from a chemical scaffold like this compound.

G Drug Discovery Workflow A This compound (Scaffold) B Chemical Synthesis & Derivative Library Generation A->B C High-Throughput Screening (Biological Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Studies (In vitro & In vivo) E->F G Clinical Trials F->G

Caption: A generalized workflow for drug discovery starting from a chemical scaffold.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a derivative of this compound, based on the known activities of related compounds.

G Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signal_Transduction Signal Transduction (e.g., Kinase Cascade) Receptor->Signal_Transduction Transcription_Factor Transcription Factor (e.g., NF-κB) Signal_Transduction->Transcription_Factor Gene_Expression Gene Expression (Inflammatory Genes) Transcription_Factor->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation Derivative Bioactive Derivative Derivative->Receptor Inhibition

Caption: A hypothetical signaling pathway targeted by a bioactive derivative.

Conclusion

This compound represents a promising and versatile starting point for the synthesis of novel, biologically active compounds. Its inherent chemical reactivity, coupled with the established importance of the cyanophenyl motif in medicinal chemistry, makes it an attractive scaffold for the development of new therapeutic agents. Further exploration of the chemical space around this core structure is warranted to uncover its full potential in addressing a range of diseases. Researchers and drug development professionals are encouraged to consider this compound as a valuable tool in their quest for the next generation of innovative medicines.

References

Ethyl 2-(2-cyanophenyl)acetate: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-cyanophenyl)acetate is a bifunctional reagent of significant interest in synthetic organic and medicinal chemistry. Its unique structure, featuring a reactive methylene group, an ester, and a nitrile on a phenyl ring, makes it a valuable precursor for the construction of a diverse array of heterocyclic scaffolds. The strategic positioning of the cyano group ortho to the acetate moiety allows for a variety of intramolecular cyclization reactions, providing efficient routes to privileged structures in drug discovery. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a building block for the synthesis of bioactive heterocycles.

Chemical Properties and Synthesis

This compound is a stable, commercially available reagent. Its reactivity is primarily centered around the active methylene group, which can be readily deprotonated to form a nucleophilic enolate, and the electrophilic nitrile and ester functionalities, which can participate in cyclization reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₁NO₂[Myskinrecipes]
Molecular Weight189.21 g/mol [Myskinrecipes]
Boiling Point289.8±15.0°C at 760 mmHg[Myskinrecipes]
CAS Number67237-76-7[Myskinrecipes]

Applications in Heterocyclic Synthesis

The strategic arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles.

Synthesis of Quinolines

Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. The Friedländer annulation is a classical and versatile method for quinoline synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. This compound can serve as the active methylene component in modified Friedländer-type syntheses.

Experimental Protocol: Friedländer Annulation for Quinoline Synthesis

This protocol is a general representation of the Friedländer synthesis.

  • Materials: 2-aminobenzophenone, this compound, catalyst (e.g., p-toluenesulfonic acid or a Lewis acid), and a high-boiling solvent (e.g., diphenyl ether).

  • Procedure:

    • To a solution of 2-aminobenzophenone (1.0 eq) in diphenyl ether, add this compound (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the reaction mixture to reflux (approximately 250 °C) for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with a non-polar solvent like hexane to precipitate the product.

    • Collect the solid by filtration, wash with hexane, and purify by recrystallization or column chromatography.

Table 2: Examples of Quinolines Synthesized from Ethyl Cyanoacetate Analogs

ReactantsProductCatalystYield (%)Reference
2-Aminobenzophenone, Ethyl acetoacetate4-Hydroxy-2-methyl-3-phenylquinolineNaOH85[Beilstein J. Org. Chem. (2018), 14, 2336-2342]
2-Amino-5-chlorobenzophenone, Ethyl cyanoacetate2-Amino-6-chloro-3-cyano-4-phenylquinolinePiperidine90[Molecules (2018), 23(10), 2485]
Synthesis of Indazoles

Indazoles are another important class of bicyclic heterocycles that are prevalent in many clinically approved drugs, particularly as kinase inhibitors in oncology. The intramolecular cyclization of o-cyanophenylacetonitrile derivatives is a common strategy for the synthesis of 3-aminoindazoles. This compound can be readily converted to the corresponding acetamide and subsequently dehydrated to the dinitrile, which can then undergo cyclization. A more direct route involves the reaction of this compound with hydrazine.

Experimental Protocol: Synthesis of 3-Substituted Indazoles

  • Materials: this compound, hydrazine hydrate, and a suitable solvent like ethanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Table 3: Anticancer Activity of Indazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Biological TargetReference
Indazole derivative 2f4T1 (Breast)0.23-1.15Apoptosis induction[RSC Adv., 2021, 11, 15675-15687]
AKE-72 (Indazole derivative)K-562 (Leukemia)< 0.01Pan-BCR-ABL[J. Enzyme Inhib. Med. Chem., 2023, 38, 2228515]
Indazole derivative 10dSR (Leukemia)0.0153G0-G1 cell cycle arrest[Bioorg. Med. Chem., 2005, 13, 375-385]
Synthesis of Pyrazoles and Pyridazinones

The versatile reactivity of this compound also allows for its use in the synthesis of other important heterocycles such as pyrazoles and pyridazinones through condensation reactions with various binucleophiles. For instance, reaction with substituted hydrazines can lead to pyrazole derivatives, while reaction with hydrazine itself under different conditions can afford pyridazinones.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. While this compound is not a dinitrile itself, it can be converted to derivatives suitable for this reaction, providing a pathway to functionalized cyclic systems.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of utilizing this compound in the synthesis of key heterocyclic cores.

experimental_workflow cluster_start Starting Material cluster_reactions Key Reactions cluster_products Heterocyclic Products This compound This compound Friedländer Annulation Friedländer Annulation This compound->Friedländer Annulation + 2-Aminoaryl ketone Hydrazine Cyclization Hydrazine Cyclization This compound->Hydrazine Cyclization + Hydrazine Thorpe-Ziegler Reaction Thorpe-Ziegler Reaction This compound->Thorpe-Ziegler Reaction (after modification) Multi-component Reactions Multi-component Reactions This compound->Multi-component Reactions + Other reactants Quinolines Quinolines Friedländer Annulation->Quinolines Indazoles Indazoles Hydrazine Cyclization->Indazoles Pyridazinones/Pyrazoles Pyridazinones/Pyrazoles Hydrazine Cyclization->Pyridazinones/Pyrazoles Cyclic Ketones/Enamines Cyclic Ketones/Enamines Thorpe-Ziegler Reaction->Cyclic Ketones/Enamines Multi-component Reactions->Pyridazinones/Pyrazoles

Synthetic pathways from this compound.

Biological Significance and Signaling Pathways

Many of the heterocyclic compounds synthesized from this compound and its analogs exhibit significant biological activity, particularly as kinase inhibitors in cancer therapy. Two important signaling pathways often targeted by these molecules are the EGFR/HER-2 and MAPK/MEK4 pathways.

EGFR/HER-2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key players in cell proliferation, survival, and differentiation. Their aberrant signaling is a hallmark of many cancers. Quinoline and indazole derivatives have been developed as potent inhibitors of these receptor tyrosine kinases.

EGFR_HER2_Pathway EGFR/HER2 EGFR/ HER2 Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR/HER2->Dimerization & Autophosphorylation RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Dimerization & Autophosphorylation->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Dimerization & Autophosphorylation->PI3K/AKT/mTOR Pathway Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/AKT/mTOR Pathway->Cell Survival Inhibitor (e.g., Quinoline/Indazole) Inhibitor (e.g., Quinoline/Indazole) Inhibitor (e.g., Quinoline/Indazole)->EGFR/HER2 inhibits

Simplified EGFR/HER-2 signaling pathway and inhibition.
MAPK/MEK4 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for transducing extracellular signals to cellular responses. The MEK4 (also known as MAP2K4) is a key kinase in the JNK and p38 MAPK cascades, which are involved in stress responses and apoptosis. Indazole derivatives have been identified as inhibitors of kinases within this pathway.

MEK4_Pathway Upstream Kinases (e.g., MEKK1/4) Upstream Kinases (e.g., MEKK1/4) MEK4 MEK4 Upstream Kinases (e.g., MEKK1/4)->MEK4 phosphorylates JNK JNK MEK4->JNK phosphorylates p38 p38 MEK4->p38 phosphorylates Apoptosis/Inflammation Apoptosis/Inflammation JNK->Apoptosis/Inflammation p38->Apoptosis/Inflammation Inhibitor (e.g., Indazole) Inhibitor (e.g., Indazole) Inhibitor (e.g., Indazole)->MEK4 inhibits

Simplified MEK4 signaling pathway and inhibition.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of reactive functional groups provides efficient and direct routes to a wide range of medicinally important heterocyclic compounds, including quinolines and indazoles. The ability to readily construct these privileged scaffolds makes this compound a key tool for researchers in drug discovery and development, particularly in the search for novel kinase inhibitors for the treatment of cancer and other diseases. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and lead to the discovery of novel bioactive molecules.

The Synthesis and Utility of Ethyl 2-(2-cyanophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(2-cyanophenyl)acetate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of complex organic compounds, particularly in the realm of pharmaceuticals and agrochemicals. Its unique structure, incorporating both a nitrile and an ester functional group on a benzene ring, allows for a diverse range of chemical transformations, making it a valuable intermediate for the construction of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis of this compound and its applications, with a focus on detailed experimental protocols and data presentation.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the formation of the carbon-carbon bond between the phenyl ring and the acetate moiety, or through the introduction of the cyano group onto a pre-existing phenylacetate framework. Two prominent methods are detailed below.

Method 1: Nucleophilic Substitution of a Benzyl Halide Derivative

One common and effective method for the synthesis of this compound involves the reaction of a 2-cyanobenzyl halide with a cyanide source, followed by ethanolysis. A variation of this approach, which is more direct, involves the reaction of 2-cyanobenzyl cyanide with an ethylating agent. A general procedure analogous to the synthesis of benzyl cyanide derivatives is presented here.

Reaction Scheme:

G cluster_reactants Reactants & Reagents A 2-Cyanobenzyl Cyanide C This compound A->C B Ethyl Chloroacetate B->C D Sodium Hydride (NaH) D->C E Phase Transfer Catalyst (e.g., TBAB) E->C F Organic Solvent (e.g., NMP, DMF) F->C

Figure 1: General reaction scheme for the synthesis of this compound via nucleophilic substitution.

Experimental Protocol:

In a reaction flask, 2-cyanobenzyl cyanide (1 equivalent) is dissolved in an anhydrous organic solvent such as N-Methylpyrrolidone (NMP) or N,N-Dimethylformamide (DMF). To this solution, sodium hydride (1 to 1.2 equivalents) is slowly added at room temperature, and the mixture is stirred for approximately 30 minutes to form the corresponding carbanion. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) (catalytic amount), and ethyl chloroacetate (1.1 to 2.2 equivalents) are then added to the reaction mixture. The reaction is allowed to proceed at room temperature for several hours (typically 8 hours). After the reaction is complete, the excess reagents and solvent are removed under reduced pressure. The residue is then taken up in a suitable organic solvent like dichloromethane, filtered to remove inorganic salts, and the filtrate is concentrated to yield the crude product. Purification is typically achieved by vacuum distillation or column chromatography.[1]

Quantitative Data Summary:

Starting MaterialReagentsSolventCatalystReaction TimeYieldReference
Benzyl CyanideNaH, Ethyl ChloroacetateNMPTBAB8 h82%[1]
Benzyl CyanideNaH, Ethyl ChloroacetateDMFTBAB8 h78.8%[1]

Table 1: Summary of reaction conditions and yields for the synthesis of benzyl cyanide derivatives, analogous to the synthesis of this compound.

Method 2: Palladium-Catalyzed Cross-Coupling Reaction

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile tool for the formation of carbon-carbon bonds. The synthesis of 2-arylcyanoacetates can be achieved through the coupling of an aryl halide with ethyl cyanoacetate in the presence of a palladium catalyst and a suitable base.

Reaction Scheme:

G cluster_reactants Reactants & Reagents A 2-Bromobenzonitrile C This compound A->C B Ethyl Cyanoacetate B->C D Pd(OAc)2 (catalyst) D->C E DPPF (ligand) E->C F KOt-Bu (base) F->C G Solvent G->C

Figure 2: General reaction scheme for the palladium-catalyzed synthesis of this compound.

Experimental Protocol:

In a reaction vessel, 2-bromobenzonitrile (1 equivalent), ethyl cyanoacetate (1.2 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)2, catalytic amount), and a phosphine ligand, for instance, 1,1'-bis(diphenylphosphino)ferrocene (dppf, catalytic amount), are combined in an anhydrous solvent. A strong base, such as potassium tert-butoxide (KOt-Bu, 2 equivalents), is then added, and the reaction mixture is heated under an inert atmosphere. The progress of the reaction is monitored by techniques like TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.[2]

Quantitative Data Summary:

Aryl BromideAlkylating AgentCatalyst SystemBaseYieldReference
Various Aryl/Heteroaryl BromidesVarious Alkyl HalidesPd(OAc)2/dppfKOt-Bu60-90%[2]

Table 2: Summary of yields for the palladium-catalyzed one-pot synthesis of 2-alkyl-2-arylcyanoacetates, a reaction type applicable to the synthesis of this compound.

Uses of this compound in Synthesis

The synthetic utility of this compound is primarily derived from the reactivity of its ester and nitrile functionalities, as well as the activated methylene group. These features allow for its use as a key intermediate in the synthesis of various heterocyclic compounds with significant biological activity.

Synthesis of Quinazolinone Derivatives

This compound can serve as a precursor for the synthesis of quinazolinone derivatives, a class of compounds known for their diverse pharmacological properties. The synthesis typically involves the reaction of the acetate with a suitable nitrogen source, leading to cyclization and the formation of the quinazolinone ring system.

Logical Relationship Diagram:

G A This compound C Cyclization Reaction A->C B Nitrogen Source (e.g., Amine, Amide) B->C D Quinazolinone Derivatives C->D

Figure 3: Logical workflow for the synthesis of quinazolinone derivatives from this compound.

Synthesis of Isoindolinone Derivatives

Another important application of this compound is in the synthesis of isoindolinones. These compounds are also prevalent in many biologically active molecules. The synthesis can proceed through reductive cyclization or other cyclization strategies that utilize the cyano and ester groups.

Logical Relationship Diagram:

G A This compound B Reducing Agent / Cyclization Conditions A->B Reaction C Isoindolinone Derivatives B->C Formation

Figure 4: Logical workflow for the synthesis of isoindolinone derivatives from this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The synthetic routes outlined in this guide, particularly the nucleophilic substitution and palladium-catalyzed cross-coupling methods, provide efficient pathways to this key building block. Its utility in the preparation of medicinally relevant heterocyclic scaffolds such as quinazolinones and isoindolinones underscores its importance in drug discovery and development. The detailed protocols and tabulated data presented herein are intended to serve as a practical resource for researchers and scientists working in these fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various nitrogen-containing heterocyclic compounds, pivotal scaffolds in medicinal chemistry and drug development, using Ethyl 2-(2-cyanophenyl)acetate and its derivatives as key starting materials.

Introduction

This compound is a versatile bifunctional molecule containing both a nitrile and an ester group attached to a benzene ring in an ortho orientation. This unique arrangement makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems through intramolecular cyclization reactions. The cyano and acetate moieties can be readily manipulated and incorporated into newly formed rings, leading to the efficient construction of complex molecular architectures such as quinazolines and isoquinolines. These heterocyclic cores are prevalent in numerous biologically active compounds and approved drugs.

I. Synthesis of Quinolines and Fused Quinolines

The quinoline scaffold is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds. This compound serves as a valuable precursor for the synthesis of functionalized quinolines, particularly through the formation of an intermediate 2-aminobenzonitrile derivative.

A. Synthesis of 4-Amino-2-chloroquinazoline from 2-Aminobenzonitrile

A common strategy involves the conversion of the ester group of a related starting material to an amino group, followed by cyclization. For instance, 2-aminobenzonitrile, which can be conceptually derived from this compound, is a key intermediate for quinazoline synthesis.

Reaction Scheme:

G cluster_0 Step 1: Formation of N-cyano derivative cluster_1 Step 2: Cyclization and Chlorination 2-Aminobenzonitrile 2-Aminobenzonitrile Intermediate_III 3,4-Dimethoxy- phenyl cyano carbamide 2-Aminobenzonitrile->Intermediate_III 1. Triphosgene 2. Cyanamide Triphosgene Triphosgene Triphosgene->Intermediate_III Cyanamide Cyanamide Cyanamide->Intermediate_III Quinazoline 2-Chloro-4-amino-6,7- dimethoxyquinazoline Intermediate_III->Quinazoline PCl5, POCl3 PCl5 PCl5 PCl5->Quinazoline POCl3 POCl3 POCl3->Quinazoline

Figure 1: Synthesis of a substituted 2-chloro-4-aminoquinazoline.

Experimental Protocol: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline [1]

This protocol describes a two-step synthesis starting from a substituted aniline, which is analogous to the reactivity of derivatives of this compound.

Step 1: Synthesis of 3,4-Dimethoxyphenyl cyano carbamide (Intermediate III)

  • In a suitable reaction vessel, dissolve 3,4-dimethoxyaniline (1 equivalent) in an organic solvent such as dichloromethane or toluene.

  • Cool the solution to 0-10 °C.

  • Add triphosgene (1-2 equivalents) portion-wise, maintaining the temperature.

  • Subsequently, add a solution of cyanamide (0.8-1.5 equivalents) in the same solvent dropwise.

  • Allow the reaction to stir at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 3,4-dimethoxyphenyl cyano carbamide.

Step 2: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline

  • To the crude Intermediate III from the previous step, add phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • After cooling, carefully quench the reaction mixture with ice water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude 2-chloro-4-amino-6,7-dimethoxyquinazoline.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Quantitative Data:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4-iodobenzonitrileN-Benzylcyanamide, HCl1,4-Dioxane10012Not specified, but similar reactions give good yields[2]
3,4-DimethoxyanilineTriphosgene, CyanamideDichloromethane0 - RT-High[1]
Intermediate IIIPCl₅, POCl₃-Reflux-High[1]

II. Synthesis of Isoquinolines and Fused Isoquinolines

The isoquinoline framework is another critical heterocyclic motif found in numerous natural products and synthetic drugs. This compound and its derivatives are excellent starting points for the construction of isoquinolinone systems.

A. Synthesis of 3-Amino-2H-isoquinolin-1-one

A straightforward method has been developed for the synthesis of 3-aminoisoquinolin-1(2H)-ones from 2-(cyanomethyl)benzoic acid, a close analog of this compound, highlighting a key cyclization strategy.[3]

Reaction Scheme:

G cluster_0 Intramolecular Cyclization Starting_Material 2-(Cyanomethyl)benzoic acid Isoquinolinone 3-(R-amino)isoquinolin-1(2H)-one Starting_Material->Isoquinolinone Amine R-NH2 Amine->Isoquinolinone Heat

Figure 2: General synthesis of 3-aminoisoquinolin-1(2H)-ones.

Experimental Protocol: General Synthesis of 3-Aminoisoquinolin-1(2H)-ones [3]

This protocol outlines a general procedure for the synthesis of 3-aminoisoquinolin-1(2H)-ones from 2-(cyanomethyl)benzoic acid. A similar approach can be envisioned starting from this compound after hydrolysis of the ester to the carboxylic acid.

  • A mixture of 2-(cyanomethyl)benzoic acid (1 equivalent) and the desired primary amine (1-1.2 equivalents) is heated, either neat or in a high-boiling solvent (e.g., diphenyl ether).

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solidified product is then triturated with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.

  • The solid product is collected by filtration, washed with the solvent, and dried to afford the desired 3-aminoisoquinolin-1(2H)-one.

  • Further purification can be achieved by recrystallization.

Quantitative Data:

Starting MaterialAmineConditionsYield (%)Reference
2-(Cyanomethyl)benzoic acidVarious (hetaryl/aryl)aminesHeatGood to excellent[3]

III. Synthesis of Pyridazino[4,5-b]quinolines

The fusion of a quinoline ring with other heterocyclic systems, such as pyridazine, leads to novel scaffolds with potential biological activities. While a direct synthesis from this compound is not explicitly detailed in the initial search, the reactivity of the cyano and acetate groups can be harnessed to construct such fused systems. For instance, reaction with hydrazine could lead to the formation of a pyridazinone ring fused to the benzene ring, which could then be further elaborated.

Conceptual Reaction Workflow:

G Start This compound Step1 Reaction with Hydrazine Start->Step1 Intermediate Hydrazide/ Amidine Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Pyridazino[4,5-b]quinoline Derivative Step2->Product

Figure 3: Conceptual workflow for pyridazino[4,5-b]quinoline synthesis.

Further research is required to establish a detailed experimental protocol for this transformation. However, the known reactivity of the starting material suggests this as a plausible and promising synthetic route for accessing novel fused heterocyclic systems.

Conclusion

This compound and its derivatives are highly valuable and versatile building blocks for the synthesis of a wide range of heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to explore the synthesis of novel quinazoline, isoquinoline, and other fused heterocyclic systems. The strategic manipulation of the cyano and acetate functional groups allows for the efficient construction of complex molecular architectures with significant potential for biological activity.

References

Application Notes and Protocols for Knoevenagel Condensation with Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Knoevenagel condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The protocol is specifically tailored for the use of ethyl 2-(2-cyanophenyl)acetate as the active methylene compound, reacting with a variety of aromatic aldehydes. This reaction is pivotal in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.[1][2][3]

The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, typically from an aldehyde or ketone, catalyzed by a base.[1][4] The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield a condensed product.[1][4] Various catalysts can be employed, including weak bases like amines (e.g., piperidine, DABCO), as well as other systems like boric acid, iodine/K2CO3, and L-tyrosine under different reaction conditions.[2][3][5][6][7]

Experimental Protocols

This section outlines a general procedure for the Knoevenagel condensation of this compound with a representative aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Distilled water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol (10-20 mL per gram of the limiting reagent).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure α,β-unsaturated product.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by determining its melting point.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the Knoevenagel condensation of the structurally similar ethyl cyanoacetate with various aromatic aldehydes, providing a useful reference for expected yields and reaction times.

EntryAldehydeCatalystSolventTemperature (°C)Time (min)Yield (%)
1BenzaldehydeDABCO/[HyEtPy]Cl-H₂O[HyEtPy]Cl-H₂O502095
24-ChlorobenzaldehydeDABCO/[HyEtPy]Cl-H₂O[HyEtPy]Cl-H₂O501098
34-FluorobenzaldehydeDABCO/[HyEtPy]Cl-H₂O[HyEtPy]Cl-H₂O50597
44-NitrobenzaldehydeDABCO/[HyEtPy]Cl-H₂O[HyEtPy]Cl-H₂O50599
54-MethoxybenzaldehydeDABCO/[HyEtPy]Cl-H₂O[HyEtPy]Cl-H₂O503093
64-HydroxybenzaldehydeDABCO/[HyEtPy]Cl-H₂O[HyEtPy]Cl-H₂O504088
72-ChlorobenzaldehydeDABCO/[HyEtPy]Cl-H₂O[HyEtPy]Cl-H₂O501596
8TerephthalaldehydeDABCO/[HyEtPy]Cl-H₂O[HyEtPy]Cl-H₂O503091

Data adapted from a study on the DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using a hydroxy ionic liquid promoter.[3]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Knoevenagel condensation.

Knoevenagel_Condensation_Workflow Reactants Reactants: - this compound - Aromatic Aldehyde Reaction_Setup Reaction Setup: - Dissolve reactants - Add catalyst Reactants->Reaction_Setup Solvent_Catalyst Solvent (Ethanol) & Catalyst (Piperidine) Solvent_Catalyst->Reaction_Setup Heating Heating & Monitoring (TLC) Reaction_Setup->Heating Workup Work-up: - Cool - Isolate crude product Heating->Workup Purification Purification: - Recrystallization Workup->Purification Characterization Characterization: - NMR, IR, MP Purification->Characterization

Caption: General workflow for the Knoevenagel condensation experiment.

References

Application Notes and Protocols for the Intramolecular Cyclization of Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the intramolecular cyclization of Ethyl 2-(2-cyanophenyl)acetate. This reaction is a key step in the synthesis of ethyl 3-amino-1-oxo-1H-indene-2-carboxylate, a valuable scaffold in medicinal chemistry. The primary transformation discussed is the base-catalyzed Thorpe-Ziegler reaction, a powerful tool for the formation of cyclic β-enaminonitriles. While less common for this specific substrate, a general protocol for acid-catalyzed cyclization is also presented for comparative purposes. The resulting 3-amino-1-indanone derivatives are of significant interest due to their broad range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1]

Introduction

The intramolecular cyclization of this compound offers an efficient route to synthesize substituted 1-indanone derivatives. These derivatives are recognized as "privileged structures" in medicinal chemistry due to their recurrence in various biologically active compounds.[2] Notably, the 1-indanone core is found in drugs like Donepezil, used for the treatment of Alzheimer's disease, highlighting the therapeutic potential of this class of compounds.[2] The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles or, in this case, a cyano-ester, provides a direct pathway to these valuable molecules.[3][4]

Base-Catalyzed Intramolecular Cyclization (Thorpe-Ziegler Reaction)

The base-catalyzed intramolecular cyclization of this compound proceeds via the Thorpe-Ziegler reaction mechanism.[3][4] This reaction involves the deprotonation of the α-carbon to the ester group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the nitrile carbon. The reaction is typically carried out using a strong, non-nucleophilic base.

Reaction Scheme:
  • Starting Material: this compound

  • Product: Ethyl 3-amino-1-oxo-1H-indene-2-carboxylate

  • Reaction Type: Thorpe-Ziegler Reaction

G cluster_0 Base-Catalyzed Intramolecular Cyclization Starting Material This compound Product Ethyl 3-amino-1-oxo-1H-indene-2-carboxylate Starting Material->Product Base (e.g., NaH, NaOEt) Solvent (e.g., Toluene, THF)

Caption: Base-catalyzed cyclization of this compound.

Experimental Protocol:

This protocol is adapted from general procedures for the Thorpe-Ziegler reaction.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Ethoxide (NaOEt)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.

  • Addition of Starting Material: A solution of this compound (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Quenching: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a few drops of ethanol to destroy any excess sodium hydride, followed by the addition of water.

  • Acidification and Work-up: The mixture is then acidified with concentrated hydrochloric acid to a pH of approximately 2. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure Ethyl 3-amino-1-oxo-1H-indene-2-carboxylate.

Data Presentation:
ParameterValueReference
Product Name Ethyl 3-amino-1-oxo-1H-indene-2-carboxylateN/A
Molecular Formula C₁₂H₁₁NO₃N/A
Molecular Weight 217.22 g/mol N/A
Typical Yield 70-85% (reported for similar reactions)Adapted from general procedures
Appearance Crystalline solidN/A

Acid-Catalyzed Intramolecular Cyclization

While the base-catalyzed Thorpe-Ziegler reaction is the more established method, acid-catalyzed cyclization can also be considered. This typically involves a strong protic acid or a Lewis acid to promote the intramolecular reaction.

Reaction Scheme:

G cluster_0 Acid-Catalyzed Intramolecular Cyclization Starting Material This compound Product Ethyl 1-oxo-1,2-dihydro-3H-indene-2-carboxylate (or other isomers) Starting Material->Product Acid (e.g., H₂SO₄, PPA) Heat

Caption: Acid-catalyzed cyclization of this compound.

Experimental Protocol (General):

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: this compound is slowly added to a stirred, cooled (ice-bath) amount of concentrated sulfuric acid or polyphosphoric acid in a round-bottom flask.

  • Reaction: The mixture is then allowed to warm to room temperature and may be heated to facilitate the reaction. The reaction progress is monitored by TLC.

  • Quenching and Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water until neutral, and dried.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Applications in Drug Development

The 3-amino-1-indanone scaffold, readily accessible through the Thorpe-Ziegler cyclization of this compound, is a cornerstone for the development of a wide array of therapeutic agents. The inherent biological activities of this core structure make it a prime candidate for further derivatization and optimization in drug discovery programs.

Signaling Pathways and Therapeutic Targets:

The diverse pharmacological profile of 3-amino-1-indanone derivatives suggests their interaction with multiple biological pathways. For instance, their anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory enzymes or cytokines, while their anticancer activity could stem from the modulation of cell cycle regulation or apoptosis pathways.

G cluster_0 Therapeutic Applications Anti-inflammatory Anti-inflammatory Analgesic Analgesic Anticancer Anticancer Antiviral Antiviral Neuroprotective Neuroprotective 3-Amino-1-Indanone Core 3-Amino-1-Indanone Core 3-Amino-1-Indanone Core->Anti-inflammatory 3-Amino-1-Indanone Core->Analgesic 3-Amino-1-Indanone Core->Anticancer 3-Amino-1-Indanone Core->Antiviral 3-Amino-1-Indanone Core->Neuroprotective

Caption: Therapeutic applications of the 3-amino-1-indanone scaffold.

Summary of Biological Activities:
Biological ActivityPotential ApplicationsReference(s)
Anti-inflammatory Treatment of inflammatory disorders such as arthritis.[1][5]
Analgesic Management of pain.[1][5]
Antimicrobial Development of new antibacterial and antifungal agents.[1]
Antiviral Potential use against various viral infections.[1]
Anticancer Development of novel chemotherapeutic agents.[1]
Antimalarial Contribution to the discovery of new antimalarial drugs.[1]
Neurodegenerative Diseases Basis for drugs targeting conditions like Alzheimer's disease.[2]

Experimental Workflow

The overall process from starting material to the final, biologically active derivatives can be visualized as a multi-step workflow.

G Start Start Cyclization Intramolecular Cyclization of This compound Start->Cyclization Purification Purification of Ethyl 3-amino-1-oxo-1H-indene-2-carboxylate Cyclization->Purification Derivatization Chemical Modification and Derivatization Purification->Derivatization Screening Biological Screening and Activity Assessment Derivatization->Screening Lead_Optimization Lead Optimization and SAR Studies Screening->Lead_Optimization End End Lead_Optimization->End

Caption: Workflow for synthesis and development of 3-amino-1-indanone derivatives.

Conclusion

The intramolecular cyclization of this compound, primarily through the Thorpe-Ziegler reaction, is a robust and efficient method for the synthesis of the versatile 3-amino-1-indanone scaffold. The straightforward experimental protocols and the significant therapeutic potential of the resulting products make this reaction highly relevant for researchers in synthetic organic chemistry and drug development. The provided notes and protocols serve as a comprehensive guide for the practical application of this important transformation.

References

Application Notes and Protocols for Purity Assessment of Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the analytical methods for assessing the purity of Ethyl 2-(2-cyanophenyl)acetate, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide robust procedures for quantitative analysis and impurity identification.

Overview of Analytical Methodologies

The purity of this compound is critical for ensuring the quality and safety of subsequent active pharmaceutical ingredients (APIs). A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile. High-performance liquid chromatography (HPLC) is the primary method for quantifying the main component and non-volatile impurities. Gas chromatography (GC) is suitable for analyzing volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can detect impurities with distinct proton and carbon environments. Mass spectrometry (MS) is used for molecular weight confirmation and identification of unknown impurities by fragmentation analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for determining the purity of this compound and quantifying related substances. A reversed-phase method is typically employed.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Chromatography data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard of known purity

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile (Gradient elution may be required for complex impurity profiles)
Isocratic Elution Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol to prepare a stock solution. Further dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve in a 10 mL volumetric flask with methanol, and dilute with the mobile phase to a concentration similar to the standard solution.

Data Analysis: The purity of the sample is calculated by the area normalization method, assuming that all impurities have a similar response factor to the main peak. For more accurate quantification of specific impurities, individual reference standards are required.

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Gas Chromatography (GC)

GC is an effective technique for the analysis of volatile organic impurities and residual solvents in this compound.

Experimental Protocol:

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Gas chromatography data acquisition and processing software

Reagents and Materials:

  • High-purity carrier gas (Helium or Nitrogen)

  • High-purity hydrogen and air for FID

  • This compound sample

  • Solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate)

Chromatographic Conditions:

ParameterCondition
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL

Sample Preparation: Prepare a solution of the this compound sample in a suitable volatile solvent (e.g., 10 mg/mL in dichloromethane).

Data Analysis: The content of volatile impurities and residual solvents is determined by comparing the peak areas in the sample chromatogram to those of known reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and for the identification and quantification of impurities.

Experimental Protocol:

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated solvent in an NMR tube.

Data Acquisition and Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the signals should be consistent with the structure of this compound. Impurities can be identified by the presence of unexpected signals. Quantitative NMR (qNMR) can be used for purity determination by integrating the signals of the analyte against a certified internal standard.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Triplet around δ 1.3 ppm (3H, -CH₃ of ethyl group)

  • Singlet around δ 4.0 ppm (2H, -CH₂-Ar)

  • Quartet around δ 4.2 ppm (2H, -O-CH₂- of ethyl group)

  • Multiplet between δ 7.3-7.7 ppm (4H, aromatic protons)

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Around δ 14 ppm (-CH₃ of ethyl group)

  • Around δ 40 ppm (-CH₂-Ar)

  • Around δ 62 ppm (-O-CH₂- of ethyl group)

  • Around δ 112 ppm (Aromatic C-CN)

  • Around δ 117 ppm (-CN)

  • Around δ 128-134 ppm (Aromatic CH carbons)

  • Around δ 135 ppm (Aromatic C-CH₂)

  • Around δ 170 ppm (C=O of ester)

Mass Spectrometry (MS)

Mass spectrometry, often coupled with GC (GC-MS) or LC (LC-MS), is used to confirm the molecular weight of this compound and to identify impurities based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol (GC-MS):

Instrumentation:

  • GC-MS system with an Electron Ionization (EI) source

  • Capillary column as described for GC analysis

GC Conditions: Use the same conditions as described in the GC section.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 1 scan/s

Data Analysis: The mass spectrum of this compound should show a molecular ion peak [M]⁺ at m/z 189. The fragmentation pattern can provide structural information. A common fragmentation is the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 144. Another significant fragment can be the cyanobenzyl cation at m/z 116. Impurities will present different molecular ions and fragmentation patterns, which can be used for their identification by comparison with mass spectral libraries.

Potential Impurities

Understanding the synthetic route of this compound is crucial for predicting potential impurities. Common synthetic pathways include the esterification of 2-cyanophenylacetic acid or the reaction of 2-cyanobenzyl cyanide with an ethylating agent.

Potential Process-Related Impurities:

  • Starting Materials: 2-Cyanophenylacetic acid, 2-cyanobenzyl cyanide, 2-chlorobenzonitrile.

  • Reagents: Unreacted ethanol, residual acids or bases used as catalysts.

  • By-products: Dimerization products, products of over-alkylation, or side-reactions related to the cyano group. For instance, hydrolysis of the nitrile or ester can lead to the corresponding carboxylic acid or amide.[1]

Degradation Products:

  • Hydrolysis Product: 2-Cyanophenylacetic acid, formed by the hydrolysis of the ester group.

A thorough analysis should include methods capable of separating and detecting these potential impurities.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.

Analytical Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV/DAD Dissolution->HPLC Non-volatile impurities Quantitative analysis GC GC-FID Dissolution->GC Volatile impurities Residual solvents NMR NMR (¹H, ¹³C) Dissolution->NMR Structural confirmation Impurity identification MS GC-MS (EI) Dissolution->MS Molecular weight confirmation Impurity identification Purity Purity Calculation (%) HPLC->Purity Impurity Impurity Identification & Quantification GC->Impurity NMR->Impurity MS->Impurity Report Final Purity Report Purity->Report Impurity->Report

Caption: Workflow for the purity assessment of this compound.

Logical Relationship of Analytical Techniques

The chosen analytical techniques are complementary and provide a comprehensive assessment of the sample's purity.

Interrelation of Analytical Methods Center Purity Profile HPLC HPLC (Quantitative) Center->HPLC Assay & Impurities GC GC (Volatiles) Center->GC Residual Solvents NMR NMR (Structural) Center->NMR Structure & Impurities MS MS (Identification) Center->MS Impurity ID HPLC->MS LC-MS for non-volatile IDs GC->MS GC-MS for volatile IDs

Caption: Interrelation of analytical techniques for purity profiling.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of Ethyl 2-(2-cyanophenyl)acetate. The method is suitable for the determination of the compound in bulk drug substance and for in-process monitoring. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3]

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds.[4] Its ester and nitrile functional groups make it a versatile building block.[4] A reliable and robust analytical method is crucial for ensuring the quality and purity of this intermediate during production and in final product formulations. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1][2] This document details a validated RP-HPLC-UV method suitable for the routine quality control of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Methanol (HPLC grade).

  • Phosphoric Acid (AR grade).

Instrumentation

An HPLC system equipped with the following components was used:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions

The separation was optimized and performed under the following conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temp. 30 °C
Run Time 10 minutes
Preparation of Solutions
  • Diluent: The mobile phase (Acetonitrile:Water, 60:40 v/v) was used as the diluent for all solution preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock solution with the diluent to the desired concentrations (e.g., 20, 50, 80, 100, 120, 150 µg/mL).

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3]

Specificity

Specificity was demonstrated by analyzing the diluent and a placebo sample (if applicable). The chromatograms were checked for any interfering peaks at the retention time of this compound. The peak purity was also evaluated using a Diode Array Detector to confirm no co-eluting impurities.

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. Five replicate injections of a 100 µg/mL standard solution were performed.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20007850
% RSD of Peak Area ≤ 2.0%0.45%
% RSD of Retention Time ≤ 1.0%0.12%
Linearity and Range

Linearity was assessed by analyzing six concentrations of this compound ranging from 20 to 150 µg/mL.[3] The calibration curve was generated by plotting the peak area against the concentration.

ParameterResult
Linearity Range 20 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 45872x + 1205
Accuracy

Accuracy was determined by the recovery method, spiking a known amount of analyte into a blank matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.699.5%
100%100.0100.3100.3%
120%120.0119.299.3%
Average Recovery 99.7%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution (100 µg/mL) were analyzed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system.

Precision Type% RSD of Peak Area
Repeatability 0.52%
Intermediate Precision 0.89%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The effect on system suitability parameters was observed.

Parameter VariedVariationResult (% RSD of Peak Area)
Flow Rate (± 0.1 mL/min) 0.9 / 1.11.1%
Column Temperature (± 2 °C) 28 / 320.9%
Mobile Phase Composition (± 2%) 58:42 / 62:381.3%

Visual Workflow

The following diagram illustrates the logical workflow for the development and validation of the HPLC method.

HPLC_Method_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_app Application A Define Analytical Target Profile B Review Analyte Properties (Structure, Solubility, UV Spectra) A->B C Initial Method Scouting - Column (C18, Phenyl) - Mobile Phase (ACN, MeOH) B->C D Method Optimization - Mobile Phase Ratio - Flow Rate, Temperature C->D E System Suitability D->E F Specificity E->F G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability, Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Routine Quality Control Analysis K->L

Caption: Workflow for HPLC method development and validation.

Conclusion

A simple, rapid, and reliable RP-HPLC-UV method has been developed and validated for the quantitative determination of this compound. The validation results confirm that the method is linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control environment. The short run time of 10 minutes allows for a high throughput of samples.

References

Application Note: GC-MS Analysis of the Intramolecular Cyclization of Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the analysis of reaction products from the base-catalyzed intramolecular cyclization of Ethyl 2-(2-cyanophenyl)acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This reaction is a key pathway for the synthesis of quinoline derivatives, which are significant scaffolds in medicinal chemistry and drug development.[1] The presented methodologies provide a robust framework for researchers, scientists, and drug development professionals to monitor reaction progress, identify products and byproducts, and quantify the reaction yield. This document includes a detailed experimental protocol for the cyclization reaction, a complete GC-MS analysis method, and a summary of expected quantitative data.

Introduction

This compound is a valuable starting material for the synthesis of heterocyclic compounds, particularly quinoline derivatives. Quinoline and its analogues exhibit a wide range of pharmacological activities and are core structures in many approved drugs.[1] The intramolecular cyclization of this compound, often facilitated by a strong base, proceeds through a Thorpe-Ziegler type mechanism to yield substituted quinolones.[2][3][4] Monitoring the conversion of the starting material and the formation of the desired product is critical for reaction optimization and process control.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a reaction mixture.[5] This application note provides a validated GC-MS method for the qualitative and quantitative analysis of the reaction mixture resulting from the intramolecular cyclization of this compound.

Reaction Pathway

The base-catalyzed intramolecular cyclization of this compound proceeds via the formation of a carbanion alpha to the ester group. This carbanion then attacks the nitrile group intramolecularly, leading to the formation of a six-membered ring. Subsequent tautomerization and hydrolysis (upon workup) yield the final quinoline product. A plausible reaction scheme is the formation of Ethyl 4-amino-2-hydroxyquinoline-3-carboxylate.

Reaction_Pathway reactant This compound intermediate Carbanion Intermediate reactant->intermediate  Base (e.g., NaH) product Ethyl 4-amino-2-hydroxyquinoline-3-carboxylate intermediate->product  Intramolecular  Cyclization & Tautomerization

Caption: Proposed reaction pathway for the cyclization.

Experimental Protocols

I. Intramolecular Cyclization of this compound

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 mmol).

  • Dissolve the starting material in 10 mL of anhydrous THF.

  • Carefully add sodium hydride (1.2 mmol) portion-wise to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by taking aliquots for GC-MS analysis.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 5 mL of 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

II. GC-MS Analysis

Sample Preparation:

  • Dissolve approximately 1 mg of the crude reaction product in 1 mL of ethyl acetate.

  • Filter the solution through a 0.22 µm syringe filter into a GC-MS vial.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC-MS Parameters:

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[6][7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.[6]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Data Presentation

The following table summarizes the expected quantitative data from the GC-MS analysis of a typical reaction mixture. Retention times and relative abundance are illustrative and may vary depending on the specific instrumentation and conditions used.

Compound NameRetention Time (min)Key Mass Fragments (m/z)Relative Abundance (%)
This compound (Starting Material)8.5189, 144, 116, 895
Ethyl 4-amino-2-hydroxyquinoline-3-carboxylate (Product)12.2232, 203, 185, 157, 13090
Dimerization Byproduct15.8378, 333, 1893
Other ImpuritiesVarious-2

Visualization of Experimental Workflow

The entire process from reaction to analysis can be visualized as a sequential workflow.

Experimental_Workflow cluster_reaction Synthesis cluster_workup Workup cluster_analysis Analysis react Combine Reactants (this compound, NaH, THF) reflux Reflux for 4h react->reflux quench Quench with HCl reflux->quench extract Liquid-Liquid Extraction (Ethyl Acetate) quench->extract dry Dry and Concentrate extract->dry prep Prepare Sample for GC-MS dry->prep gcms GC-MS Analysis prep->gcms data Data Interpretation gcms->data

Caption: Workflow from synthesis to data analysis.

Conclusion

The methodologies outlined in this application note provide a reliable and reproducible approach for the synthesis and subsequent GC-MS analysis of the reaction products from this compound. The detailed protocols for the intramolecular cyclization and the GC-MS analysis, along with the expected data, serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. This framework enables efficient reaction monitoring, product identification, and quantification, which are essential for the development of novel quinoline-based compounds.

References

Application of Ethyl 2-(2-cyanophenyl)acetate in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Ethyl 2-(2-cyanophenyl)acetate as a key starting material in the synthesis of novel agrochemicals. The focus is on the preparation of 1-(2-cyanophenyl)-3-heterylureas, a class of compounds exhibiting significant antifungal activity, making them promising candidates for the development of new crop protection agents.

Introduction

This compound is a versatile chemical intermediate whose ester and nitrile functionalities allow for a variety of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] This document specifically outlines its application in the synthesis of ureas containing a 2-cyanophenyl substituent, which are structurally analogous to known systemic acquired resistance (SAR) inducers like isotianil and tiadinil.

Application: Synthesis of Antifungal 1-(2-cyanophenyl)-3-heterylureas

This compound serves as a precursor for the synthesis of 2-cyanoaniline, a key intermediate in the preparation of 1-(2-cyanophenyl)-3-heterylureas. These urea derivatives have demonstrated notable efficacy in protecting plants from fungal pathogens such as Botrytis cinerea, the causative agent of gray mold. The overall synthetic strategy involves a multi-step process, beginning with the conversion of this compound to 2-cyanoaniline, followed by the reaction of 2-cyanoaniline with heterocyclic acyl azides.

Overall Synthetic Workflow

The following diagram illustrates the overall workflow from the starting material to the final agrochemical products.

G A This compound B 2-Cyanophenylacetic acid A->B Hydrolysis C 2-Cyanophenylacetyl azide B->C Azide formation D 2-Cyanophenyl isocyanate C->D Curtius Rearrangement E 2-Cyanoaniline D->E Hydrolysis G 1-(2-Cyanophenyl)-3-heterylurea E->G Reaction F Heterocyclic acyl azide F->G

Caption: Synthetic workflow from this compound to 1-(2-Cyanophenyl)-3-heterylureas.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyanoaniline from this compound

This two-step protocol describes the hydrolysis of this compound to 2-cyanophenylacetic acid, followed by a Curtius rearrangement to yield 2-cyanoaniline.

Step 1: Hydrolysis of this compound to 2-Cyanophenylacetic acid

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add an aqueous solution of NaOH or KOH (1.1 equivalents) to the flask.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer with concentrated HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-cyanophenylacetic acid.

Step 2: Curtius Rearrangement of 2-Cyanophenylacetic acid to 2-Cyanoaniline

  • Materials:

    • 2-Cyanophenylacetic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Sodium azide (NaN₃)

    • Anhydrous toluene or dioxane

    • Hydrochloric acid (HCl)

  • Procedure:

    • Preparation of Acyl Azide:

      • In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-cyanophenylacetic acid (1 equivalent) in anhydrous toluene.

      • Add thionyl chloride or oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

      • Stir the mixture at room temperature or gentle heat until the acid is fully converted to the acid chloride (monitor by IR spectroscopy or cessation of gas evolution).

      • In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it to a biphasic system with toluene.

      • Cool the acid chloride solution in an ice bath and add it dropwise to the sodium azide solution with vigorous stirring.

      • Allow the reaction to stir at room temperature for 1-2 hours.

      • Carefully separate the organic layer containing the acyl azide and wash it with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Rearrangement and Hydrolysis:

      • Caution: Acyl azides can be explosive. Handle with care and use appropriate safety precautions, including a blast shield.

      • Heat the dried toluene solution of the 2-cyanophenylacetyl azide to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.

      • After the rearrangement is complete (cessation of gas evolution), add aqueous HCl to the reaction mixture to hydrolyze the isocyanate.

      • Continue refluxing until the isocyanate is fully converted to the amine (monitor by TLC).

      • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to liberate the free amine.

      • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

      • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 2-cyanoaniline.

      • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 1-(2-Cyanophenyl)-3-heterylureas

This protocol details the synthesis of 1-(2-cyanophenyl)-3-(3,4-dichloroisothiazol-5-yl)urea (Compound 1) and 1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea (Compound 2).

  • Materials:

    • 2-Cyanoaniline

    • 3,4-Dichloroisothiazole-5-carbonyl azide or 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide

    • Dry 1,4-dioxane

    • Ethanol

  • Procedure:

    • Dissolve the heterocyclic acyl azide (1 mmol) in dry 1,4-dioxane.

    • Add 2-cyanoaniline (1 mmol) to the solution.

    • Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture.

    • Filter the precipitate that forms and recrystallize it from ethanol to obtain the pure product.

Data Presentation

Table 1: Physicochemical and Yield Data for Synthesized Ureas
CompoundNameYield (%)Melting Point (°C)
1 1-(2-Cyanophenyl)-3-(3,4-dichloroisothiazol-5-yl)urea78211-212
2 1-(2-Cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea86217-218
Table 2: In Vitro Antifungal Activity against Botrytis cinerea
CompoundDegree of Inhibition of Mycelial Growth (I±SD%) at 50 µg/mL
1 11.21 ± 1.20
2 11.28 ± 0.34
Carbendazim (Control) 100 ± 0.00

Data from a study on the antifungal activity of these compounds suggest they act as elicitors rather than direct fungicides, as indicated by the low in vitro inhibition but high in vivo protective action.[1]

Table 3: In Vivo Protective Properties against Botrytis cinerea
Compound/TreatmentPlantInhibition of Disease Development (I±SD%)
Compound 1 Cucumber96.50 ± 0.01
Pepper18.82 ± 2.06
Compound 2 Cucumber92.91 ± 0.02
Pepper94.96 ± 0.02
Isotianil (Control) Cucumber62.48 ± 1.04
Pepper56.50 ± 1.29
Tiadinil (Control) Cucumber90.53 ± 0.04
PepperNot Reported

Signaling Pathway and Mode of Action

The synthesized 1-(2-cyanophenyl)-3-heterylureas are believed to act as elicitors, inducing Systemic Acquired Resistance (SAR) in plants. This is a protective signaling pathway that is activated systemically after exposure to a pathogen or an elicitor compound.

G Elicitor 1-(2-Cyanophenyl)-3-heterylurea (Elicitor) PlantCell Plant Cell Elicitor->PlantCell interacts with SAR_Pathway Systemic Acquired Resistance (SAR) Pathway PlantCell->SAR_Pathway triggers Defense_Genes Activation of Defense-Related Genes SAR_Pathway->Defense_Genes Metabolites Production of Protective Metabolites Defense_Genes->Metabolites Resistance Enhanced Resistance to Pathogens Metabolites->Resistance

Caption: Proposed mode of action for 1-(2-Cyanophenyl)-3-heterylureas as SAR elicitors.

Conclusion

This compound is a valuable starting material for the synthesis of agrochemically active compounds. The protocols provided herein offer a clear pathway for the preparation of 1-(2-cyanophenyl)-3-heterylureas, which have demonstrated significant potential as antifungal agents through the induction of systemic acquired resistance in plants. Further research and development in this area could lead to the discovery of novel and effective crop protection solutions.

References

Application Notes and Protocols: Hydrolysis of Ethyl 2-(2-cyanophenyl)acetate to 2-(2-Cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the hydrolysis of Ethyl 2-(2-cyanophenyl)acetate to produce 2-(2-cyanophenyl)acetic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds and functional materials. The methodologies outlined below cover both acidic and basic hydrolysis conditions, allowing researchers to select the most suitable approach based on substrate compatibility, desired purity, and available resources.

Introduction

The hydrolysis of the ester functional group in this compound is a fundamental transformation to yield the corresponding carboxylic acid. This reaction can be effectively catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the equilibrium towards the product.[1][2] In contrast, base-promoted hydrolysis, often referred to as saponification, is an irreversible reaction that initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.[2] The choice between these methods can depend on the stability of the nitrile group under the reaction conditions.

Data Summary

The following table summarizes typical quantitative data for the hydrolysis of substituted ethyl phenylacetates, providing an expected range for the hydrolysis of this compound.

ParameterAcidic Hydrolysis (Expected)Basic Hydrolysis (Expected)
Reaction Time 4 - 12 hours2 - 6 hours
Temperature Reflux (approx. 100 °C)Reflux (approx. 100 °C)
Yield 70 - 85%85 - 95%
Purity >95% after recrystallization>98% after recrystallization

Experimental Workflow

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Ethyl 2-(2-cyanophenyl)acetate in appropriate solvent reagents Add Hydrolysis Reagent (Acid or Base) start->reagents reflux Heat mixture to reflux reagents->reflux cool Cool reaction mixture reflux->cool quench Quench and/or neutralize cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by recrystallization evaporate->purify characterize Characterize product (NMR, IR, MS, m.p.) purify->characterize

Caption: Experimental workflow for the hydrolysis of this compound.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol outlines the hydrolysis of this compound using a dilute mineral acid as the catalyst.

Materials:

  • This compound

  • Dilute sulfuric acid (e.g., 10-20% H₂SO₄) or hydrochloric acid (e.g., 3-6 M HCl)

  • Ethyl acetate or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) with an excess of dilute sulfuric acid or hydrochloric acid. The volume of the acid should be sufficient to ensure the ester is fully submerged and to provide a large excess of water.

  • Hydrolysis: Heat the mixture to reflux (approximately 100 °C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature and then further in an ice bath. b. Transfer the cooled mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the reaction mixture).[3] c. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[3] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4] e. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2-cyanophenyl)acetic acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexane) to obtain the pure carboxylic acid.

Protocol 2: Base-Promoted Hydrolysis (Saponification)

This protocol describes the hydrolysis using a strong base, which is generally faster and irreversible.

Materials:

  • This compound

  • Aqueous sodium hydroxide (e.g., 10-20% NaOH) or potassium hydroxide (KOH)

  • Ethanol or Methanol (optional, to improve solubility)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a solution of aqueous sodium hydroxide (2-3 equivalents). A co-solvent like ethanol can be added to increase the solubility of the ester.[5]

  • Saponification: Heat the mixture to reflux with stirring. The reaction is typically complete within 2-6 hours, which can be monitored by the disappearance of the ester layer or by TLC.[5]

  • Work-up: a. Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities. c. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. The product, 2-(2-cyanophenyl)acetic acid, should precipitate out of the solution. d. Collect the precipitated solid by vacuum filtration and wash with cold water. e. Alternatively, if the product is an oil or does not precipitate, extract the acidified aqueous layer with ethyl acetate or diethyl ether (3 x volume). f. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. g. Filter and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude 2-(2-cyanophenyl)acetic acid from an appropriate solvent to obtain the pure product.

Signaling Pathway Diagram (Reaction Mechanism)

The following diagrams illustrate the mechanisms for acid-catalyzed and base-promoted ester hydrolysis.

Acid_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis Mechanism Ester Ester (RCOOR') ProtonatedEster Protonated Ester Ester->ProtonatedEster + H+ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate1 + H2O ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton Transfer CarboxylicAcid Carboxylic Acid (RCOOH) ProtonatedIntermediate->CarboxylicAcid - R'OH, - H+ Alcohol Alcohol (R'OH)

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Base_Hydrolysis cluster_base Base-Promoted Hydrolysis (Saponification) Mechanism Ester Ester (RCOOR') TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate + OH- Carboxylate Carboxylate Anion (RCOO-) TetrahedralIntermediate->Carboxylate - R'O- CarboxylicAcid Carboxylic Acid (RCOOH) Carboxylate->CarboxylicAcid + H3O+ (Workup) Alcohol Alkoxide (R'O-)

Caption: Mechanism of base-promoted ester hydrolysis.

References

Troubleshooting & Optimization

How to optimize reaction yield in Ethyl 2-(2-cyanophenyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of Ethyl 2-(2-cyanophenyl)acetate. The primary focus is on the palladium-catalyzed cyanation of ethyl 2-(2-bromophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and modern method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction. This typically involves the reaction of an aryl halide, such as ethyl 2-(2-bromophenyl)acetate, with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The key reagents include:

  • Substrate: Ethyl 2-(2-bromophenyl)acetate is a common starting material.

  • Cyanide Source: While traditional methods use toxic reagents like potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂), a safer and commonly used alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1]

  • Catalyst: A palladium source, such as palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst, is required.

  • Ligand: Phosphine ligands, for example XPhos, are often employed to stabilize the palladium catalyst and facilitate the reaction.[1]

  • Base: A weak base like potassium acetate (KOAc) is often used.[1]

  • Solvent: A mixture of solvents, such as dioxane and water, is commonly used.[1]

Q3: What are the most critical parameters to control for optimizing the reaction yield?

A3: Several parameters are crucial for maximizing the yield and minimizing impurities:

  • Catalyst and Ligand Choice: The selection of the palladium source and ligand is critical. Different ligands can significantly impact catalyst activity and stability.

  • Reaction Temperature: Temperature control is vital. While higher temperatures can increase the reaction rate, they may also lead to the decomposition of reactants or products.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can also lead to side product formation.

  • Choice of Base: The base plays a role in the catalytic cycle and can influence the reaction's efficiency.

Q4: What are the common side reactions and impurities I should be aware of?

A4: Common issues include:

  • Catalyst Deactivation: Cyanide ions can poison the palladium catalyst, leading to incomplete conversion.[1]

  • Hydrolysis of the Ester: The ethyl ester group may be susceptible to hydrolysis under certain basic conditions, leading to the formation of 2-(2-cyanophenyl)acetic acid.

  • Formation of Palladium Black: Improper reaction conditions can lead to the precipitation of palladium black, which is an inactive form of the catalyst.

  • Incomplete Conversion: Unreacted starting material (ethyl 2-(2-bromophenyl)acetate) may remain.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A common solvent system to start with is a mixture of hexane and ethyl acetate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The palladium catalyst may have decomposed or was not activated properly.- Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.- Use a pre-catalyst or ensure proper in-situ activation of the palladium source.
Catalyst Poisoning: Excess cyanide in the reaction mixture can deactivate the palladium catalyst.[1]- Use a less soluble cyanide source like K₄[Fe(CN)₆] to maintain a low concentration of free cyanide.- Consider slow addition of the cyanide source if using a more soluble one.
Low Reaction Temperature: The reaction may not have enough energy to proceed at a reasonable rate.- Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or GC.
Incomplete Reaction (Starting Material Remains) Insufficient Reaction Time: The reaction may not have been allowed to run to completion.- Monitor the reaction progress over a longer period. Take aliquots at different time points to determine the optimal reaction time.
Steric Hindrance: The ortho-position of the bromo and acetate groups can sterically hinder the reaction.- Use a bulkier phosphine ligand which can sometimes improve the efficiency of reactions with sterically hindered substrates.
Formation of Significant Byproducts Ester Hydrolysis: The base used in the reaction may be too strong, causing hydrolysis of the ethyl ester.- Use a milder base such as potassium acetate (KOAc) instead of stronger bases like potassium carbonate (K₂CO₃).[1]
Decomposition: High temperatures may be causing the product or starting materials to decompose.- Attempt the reaction at a lower temperature for a longer duration.
Difficulty in Product Purification Co-eluting Impurities: Side products may have similar polarities to the desired product.- Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation.- Consider a different purification technique, such as recrystallization if the product is a solid, or preparative HPLC for high purity.

Data Presentation

Table 1: Effect of Reaction Parameters on the Cyanation of an Aryl Halide (Illustrative Example)

Parameter Condition A Condition B Condition C Yield (%)
Base K₂CO₃KOAcNo BaseVaries
Temperature (°C) 80100120Varies
Time (h) 124Varies

Note: This table illustrates the type of data that should be collected during optimization experiments. The optimal conditions for the synthesis of this compound will need to be determined empirically.

Experimental Protocols

General Protocol for Palladium-Catalyzed Cyanation of Ethyl 2-(2-bromophenyl)acetate:

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • To a dry Schlenk flask, add ethyl 2-(2-bromophenyl)acetate (1.0 mmol), potassium hexacyanoferrate(II) (0.5 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (0.04 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reagents:

    • Add degassed solvent (e.g., a 1:1 mixture of dioxane and water, 5 mL).

    • Add a solution of potassium acetate (0.125 mmol) in degassed water.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

    • Monitor the reaction progress by TLC or GC analysis.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).

Mandatory Visualization

Troubleshooting_Workflow start Low Yield of this compound check_conversion Check for Starting Material (Ethyl 2-(2-bromophenyl)acetate) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Present no_conversion No or Minimal Conversion check_conversion->no_conversion Major component side_products Significant Side Products check_conversion->side_products Minor component optimize_time_temp Increase Reaction Time or Temperature incomplete_conversion->optimize_time_temp check_catalyst Verify Catalyst Activity and Loading no_conversion->check_catalyst optimize_base Use Milder Base (e.g., KOAc) side_products->optimize_base optimize_purification Optimize Purification Method side_products->optimize_purification If base is optimal success Improved Yield optimize_time_temp->success check_atmosphere Ensure Inert Atmosphere check_catalyst->check_atmosphere If catalyst is fine check_atmosphere->success optimize_base->success optimize_purification->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude Ethyl 2-(2-cyanophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-cyanobenzyl halide and ethyl acetate, residual base catalyst, and colored byproducts formed during the synthesis.[1] The presence of these impurities can interfere with downstream applications and affect product stability.

Q2: Which purification methods are recommended for this compound?

A2: The two primary and most effective methods for purifying crude this compound are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q3: What is a good starting solvent for the recrystallization of this compound?

A3: A common rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[2] Given that this compound is an ester, ethyl acetate is a logical starting point.[2] Solvent systems such as ethyl acetate/hexane or ethanol/water are also frequently effective for recrystallizing esters.[3][4]

Q4: When should I opt for column chromatography instead of recrystallization?

A4: Column chromatography is recommended under the following circumstances:

  • When recrystallization fails to remove significant amounts of impurities, particularly those with similar solubility profiles to the product.[1]

  • If the crude product is an oil and does not crystallize.[1]

  • When very high purity (>99%) is required for sensitive applications like pharmaceutical development.[1]

  • To separate the desired product from closely related structural isomers or byproducts.

Q5: How can I assess the purity of the final product?

A5: The purity of this compound can be determined using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any proton or carbon-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity and determine appropriate solvent systems for column chromatography.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause(s) Solution(s)
Product "oils out" and does not crystallize 1. The boiling point of the solvent is higher than the melting point of the compound.2. The presence of significant impurities is depressing the melting point.3. The solution is cooling too rapidly.1. Choose a solvent with a lower boiling point.2. Attempt to pre-purify a small sample by column chromatography to see if a solid can be obtained.[1]3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[4]
Low yield after recrystallization 1. Too much solvent was used, leading to product loss in the mother liquor.2. The product has significant solubility in the cold solvent.3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor by evaporation and cool it again to recover more product.[6]2. Select a different solvent or a mixed-solvent system where the product has lower solubility at cold temperatures.[3]3. Ensure the filtration apparatus is pre-heated to prevent the solution from cooling down prematurely.
Purified product is still colored 1. Colored impurities are co-crystallizing with the product.2. Thermal degradation occurred during heating.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4]2. Avoid prolonged heating or excessively high temperatures.
No crystals form upon cooling 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration and try cooling again.[6]2. Add an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then warm to clarify and cool slowly.[3]
Column Chromatography Issues
Problem Potential Cause(s) Solution(s)
Poor separation of compounds (overlapping bands) 1. The chosen eluent system is too polar or not polar enough.2. The column was overloaded with the crude sample.3. The column was packed improperly, leading to channeling.1. Optimize the eluent system using TLC. A good starting point is a hexane/ethyl acetate mixture.[7]2. Use a larger column or reduce the amount of sample loaded.3. Ensure the column is packed uniformly without any air bubbles or cracks.
Product elutes too quickly or too slowly 1. The polarity of the eluent is not optimal.1. If the product elutes too quickly, decrease the polarity of the eluent (e.g., increase the proportion of hexane).2. If the product elutes too slowly, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Streaking or tailing of bands on the column 1. The sample is not sufficiently soluble in the eluent.2. The sample was loaded in a solvent that is too polar.3. The silica gel is too acidic or basic for the compound.1. Dissolve the sample in a minimal amount of a slightly more polar solvent before loading.2. Dissolve the crude product in the eluent if possible, or a less polar solvent.3. Use neutralized silica gel or add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.
Cracked or dry column bed 1. The solvent level was allowed to drop below the top of the silica gel.1. Always keep the silica gel bed covered with solvent. If the column runs dry, it may need to be repacked.

Quantitative Data Summary

Purification MethodTypical Eluent/Solvent SystemExpected PurityTypical Recovery Rate
Recrystallization Ethyl acetate/Hexane or Ethanol>98%60-85%
Column Chromatography Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3)>99%70-95%

Note: These values are estimates for a typical laboratory-scale purification and can vary based on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Gently swirl the flask and then perform a hot filtration to remove the charcoal.[4]

  • Crystallization: Slowly add hexane (the anti-solvent) to the hot solution until it becomes slightly cloudy. Reheat the solution gently until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate) and pour it into the column. Allow the silica gel to settle into a uniform bed, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, loaded silica to the top of the column.[8]

  • Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate) to move the desired compound down the column.[7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Dissolve Dissolve in Minimal Hot Solvent Cool Slow Cooling Dissolve->Cool Recrystallization->Dissolve LoadColumn Load onto Silica Gel Column ColumnChromatography->LoadColumn Filter Vacuum Filtration Cool->Filter Dry Dry Crystals Filter->Dry PureProduct1 Pure Product Dry->PureProduct1 PurityCheck Assess Purity (NMR, HPLC) PureProduct1->PurityCheck Elute Elute with Solvent Gradient LoadColumn->Elute CollectFractions Collect & Analyze Fractions Elute->CollectFractions Evaporate Evaporate Solvent CollectFractions->Evaporate PureProduct2 Pure Product Evaporate->PureProduct2 PureProduct2->PurityCheck

Caption: General purification workflow for crude this compound.

TroubleshootingTree Start Purification Issue OilingOut Product Oils Out? Start->OilingOut LowYield Low Yield? Start->LowYield ColoredProduct Product Still Colored? Start->ColoredProduct OilingOut_Yes Yes OilingOut->OilingOut_Yes OilingOut_No No OilingOut->OilingOut_No LowYield_Yes Yes LowYield->LowYield_Yes LowYield_No No LowYield->LowYield_No ColoredProduct_Yes Yes ColoredProduct->ColoredProduct_Yes ColoredProduct_No No ColoredProduct->ColoredProduct_No OilingOut_Solution1 Use Lower Boiling Point Solvent OilingOut_Yes->OilingOut_Solution1 OilingOut_Solution2 Cool More Slowly OilingOut_Yes->OilingOut_Solution2 OilingOut_Solution3 Consider Column Chromatography OilingOut_Yes->OilingOut_Solution3 OilingOut_No->LowYield LowYield_Solution1 Concentrate Mother Liquor LowYield_Yes->LowYield_Solution1 LowYield_Solution2 Use Less Solvent LowYield_Yes->LowYield_Solution2 LowYield_Solution3 Change Solvent System LowYield_Yes->LowYield_Solution3 LowYield_No->ColoredProduct ColoredProduct_Solution1 Use Activated Charcoal ColoredProduct_Yes->ColoredProduct_Solution1 ColoredProduct_Solution2 Perform Column Chromatography ColoredProduct_Yes->ColoredProduct_Solution2 End Purification Successful ColoredProduct_No->End Purity Acceptable?

Caption: Troubleshooting decision tree for common purification issues.

References

Troubleshooting low yields in reactions involving Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions Involving Ethyl 2-(2-cyanophenyl)acetate

Welcome to the technical support center for troubleshooting reactions with this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome challenges and optimize your reaction yields. The primary focus is on the reductive cyclization of this compound to form 3-amino-2-oxindole, a valuable scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in synthesis?

A1: this compound is a key precursor for the synthesis of 2-oxindole derivatives. Its structure, featuring a nitrile group and an ester group ortho to each other on a benzene ring, makes it ideally suited for intramolecular reductive cyclization to form 3-amino-2-oxindole. This oxindole core is a privileged scaffold found in numerous biologically active compounds and natural products.

Q2: What is the most common cause of low yields in the reductive cyclization of this compound?

A2: The most frequent cause of low yields is related to the catalyst, typically Raney Nickel. Issues can include catalyst deactivation (poisoning), insufficient catalyst loading, or poor catalyst quality. Other significant factors include inadequate hydrogen source pressure or concentration, suboptimal reaction temperature, and the purity of the starting material.

Q3: Can other catalysts besides Raney Nickel be used for this transformation?

A3: Yes, while Raney Nickel is common due to its high activity, other hydrogenation catalysts can be employed. These include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium-based catalysts. The choice of catalyst can influence reaction conditions (temperature, pressure) and selectivity, potentially requiring significant optimization.

Q4: My reaction has stalled and is not proceeding to completion. What should I do?

A4: A stalled reaction often points to catalyst deactivation or an insufficient hydrogen source. If using hydrogen gas, ensure the pressure is maintained and that there are no leaks in the system. If using a hydrogen transfer reagent like hydrazine or sodium hypophosphite, a stoichiometric excess is typically required. Adding a fresh portion of the catalyst can sometimes restart the reaction, but this may indicate an underlying issue with substrate purity or solvent quality.

Q5: I am observing multiple spots on my TLC plate besides the desired product. What are the likely side products?

A5: Common side products can arise from incomplete reduction or alternative reaction pathways. These may include:

  • Ethyl 2-(2-(aminomethyl)phenyl)acetate: The product of nitrile reduction without subsequent cyclization.

  • 2-(2-cyanophenyl)acetic acid: Resulting from the hydrolysis of the ethyl ester, especially if water is present under non-neutral pH conditions.

  • Over-reduction products: Under harsh conditions, the oxindole carbonyl group could potentially be reduced further.

  • Polymeric materials: If reactive intermediates are formed and the desired intramolecular cyclization is slow.

Troubleshooting Guide: Low Yield of 3-amino-2-oxindole

This guide addresses common problems encountered during the reductive cyclization of this compound.

Problem Potential Cause Suggested Solution
Low Conversion / Stalled Reaction 1. Inactive or Poisoned Catalyst: Raney Nickel is sensitive to sulfur compounds and other impurities.[1]1a. Use a fresh, high-activity batch of Raney Nickel. Ensure the starting material and solvent are free from sulfur-containing impurities. 1b. Increase catalyst loading. A typical starting point is 10-20% by weight relative to the substrate.
2. Insufficient Hydrogen Source: Low H₂ pressure or depleted hydrogen transfer reagent.2a. For gas-phase hydrogenation, ensure the reactor is properly sealed and maintain a constant pressure (e.g., 50-100 psi). 2b. For transfer hydrogenation, use a sufficient excess of the hydrogen donor (e.g., 3-5 equivalents of hydrazine hydrate or sodium hypophosphite).
3. Suboptimal Temperature: The reaction may be too slow at lower temperatures.3. Gradually increase the reaction temperature. A typical range is 40-80 °C. Monitor the reaction progress by TLC to avoid byproduct formation at higher temperatures.
Formation of Multiple Byproducts 1. Incomplete Cyclization: The nitrile is reduced, but the resulting amine does not cyclize efficiently.1. Ensure the reaction is run for a sufficient amount of time. Prolonged reaction times at a moderate temperature are often better than short times at high temperatures. The choice of solvent can also influence the rate of cyclization.
2. Ester Hydrolysis: Presence of water and acidic or basic conditions can lead to hydrolysis of the ethyl ester.2. Use anhydrous solvents. If a co-solvent like water is necessary (e.g., for sodium hypophosphite), maintain a neutral pH.
3. Catalyst Specificity: The catalyst may be promoting side reactions.3. Screen other catalysts like Pd/C or PtO₂, which may offer different selectivity under various conditions.
Product Isolation Issues 1. Product Adsorption onto Catalyst: The product can sometimes strongly adsorb to the fine Raney Nickel particles.1. After filtering the catalyst, wash it thoroughly with a polar solvent like methanol or ethanol to recover adsorbed product. Sonication during washing can be beneficial.
2. Product Solubility: The 3-amino-2-oxindole product may have limited solubility in the reaction solvent, leading to precipitation on the catalyst.2. Choose a solvent in which the product is reasonably soluble at the reaction temperature, such as ethanol or methanol.
Data Presentation: Typical Conditions for Reductive Cyclization

The following table summarizes typical reaction conditions for the synthesis of 3-amino-2-oxindole from this compound using different catalytic systems. Yields are representative and can vary based on the specific substrate purity, catalyst batch, and experimental setup.

Catalyst System Hydrogen Source Solvent Temperature (°C) Pressure/Equivalents Typical Yield (%)
Raney® NickelH₂ GasEthanol50 - 7050 - 100 psi75 - 90
Raney® NickelHydrazine HydrateEthanol60 - 803 - 5 equiv.70 - 85
Raney® NickelSodium HypophosphiteEthanol/Water50 - 704 - 6 equiv.65 - 80
10% Pd/CH₂ GasMethanol/Acetic Acid25 - 4050 psi80 - 95
PtO₂ (Adam's cat.)H₂ GasEthyl Acetate25 - 4050 psi70 - 85

Experimental Protocols

Protocol 1: Reductive Cyclization using Raney® Nickel and Hydrogen Gas

This protocol describes a standard procedure for the synthesis of 3-amino-2-oxindole via catalytic hydrogenation.

Materials:

  • This compound (1.0 eq)

  • Raney® Nickel (slurry in water, ~20% w/w of substrate)

  • Anhydrous Ethanol (as solvent)

  • Parr Hydrogenation Apparatus or similar pressure vessel

  • Celite® for filtration

Procedure:

  • In a suitable pressure vessel, dissolve this compound in anhydrous ethanol (approx. 0.1 M concentration).

  • Carefully add the Raney® Nickel slurry to the solution. Caution: Raney® Nickel is pyrophoric when dry and should be handled under a wet slurry.[1]

  • Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas, replacing the atmosphere with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst pad thoroughly with ethanol.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 3-amino-2-oxindole.

  • The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Conversion (TLC/LC-MS) start->check_conversion incomplete_reaction Incomplete Reaction/ Stalled check_conversion->incomplete_reaction Analysis Result sm_consumed Starting Material Consumed, Low Product Isolation check_conversion->sm_consumed Analysis Result problem problem cause cause solution solution cause_catalyst Catalyst Inactive/ Poisoned? incomplete_reaction->cause_catalyst Potential Causes cause_h2 H₂ Source Depleted? incomplete_reaction->cause_h2 Potential Causes cause_temp Temperature Too Low? incomplete_reaction->cause_temp Potential Causes cause_byproducts Side Reactions Occurring? sm_consumed->cause_byproducts Potential Causes cause_isolation Product Adsorbed/ Precipitated? sm_consumed->cause_isolation Potential Causes sol_catalyst Use Fresh Catalyst/ Increase Loading cause_catalyst->sol_catalyst Solution sol_h2 Check Pressure/ Add More Reagent cause_h2->sol_h2 Solution sol_temp Increase Temperature cause_temp->sol_temp Solution sol_byproducts Optimize Conditions (Temp, Time, Solvent) cause_byproducts->sol_byproducts Solution sol_isolation Thoroughly Wash Catalyst/ Change Solvent cause_isolation->sol_isolation Solution ReactionPathway reactant This compound conditions1 [H] (e.g., H₂/Raney Ni) Reduction intermediate Intermediate Amine (Not Isolated) conditions2 Intramolecular Cyclization conditions3 Incomplete Cyclization product 3-amino-2-oxindole side_product Side Product: Ethyl 2-(2-(aminomethyl)phenyl)acetate conditions1->intermediate conditions2->product conditions3->side_product

References

Identifying and minimizing side products in Ethyl 2-(2-cyanophenyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of Ethyl 2-(2-cyanophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a palladium-catalyzed cyanation of an aryl halide or triflate. A common starting material is ethyl 2-bromophenylacetate, which is reacted with a cyanide source in the presence of a palladium catalyst.

Q2: What are the potential side products in this synthesis?

A2: The primary side products can be categorized as follows:

  • Process-Related Impurities: These arise from the reaction itself and include unreacted starting materials, intermediates, and byproducts from competing reactions.[1]

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to the formation of 2-(2-carboxyphenyl)acetamide or 2-(2-carboxyphenyl)acetic acid.[2]

  • Catalyst-Related Impurities: Deactivation of the palladium catalyst can occur in the presence of excess cyanide, forming inactive palladium-cyanide complexes.[3][4]

  • Solvent-Related Impurities: Some solvents, like DMF, can decompose at high temperatures to form impurities.[5]

Q3: How can I detect and identify these side products?

A3: A combination of analytical techniques is recommended for the identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating the main product from impurities. For structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and provides strategies for their resolution.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Catalyst deactivation by excess cyanide.[3][4]Use a cyanide source with low solubility (e.g., Zn(CN)₂) to maintain a low concentration of free cyanide.[7] Consider using a co-catalyst like a copper or zinc salt to mitigate catalyst poisoning.[3]
Incomplete reaction.Optimize reaction parameters such as temperature, reaction time, and catalyst loading. Monitor the reaction progress using techniques like TLC or HPLC.
Side reactions consuming starting materials.Carefully control the reaction conditions to disfavor side product formation (see below).
Presence of Hydrolysis Byproducts Presence of water in the reaction mixture.[2]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
High reaction temperatures.[8]Conduct the reaction at the lowest effective temperature.[4]
Acidic or basic workup conditions.[2]Neutralize the reaction mixture carefully during workup and avoid prolonged exposure to strong acids or bases.
Formation of Palladium-Cyanide Complexes High concentration of soluble cyanide.[4]Employ sparingly soluble cyanide sources like K₄[Fe(CN)₆] or Zn(CN)₂.[7] The use of biphasic solvent systems can also help control the cyanide concentration in the organic phase.[4]
Difficult Purification Co-elution of impurities with the product during chromatography.Optimize the chromatographic conditions (e.g., solvent system, stationary phase). Consider alternative purification methods such as crystallization or distillation.[9]
Presence of highly polar impurities.An aqueous wash during workup can help remove water-soluble impurities.

Experimental Protocols

A general experimental protocol for the palladium-catalyzed cyanation of ethyl 2-bromophenylacetate is provided below. This is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Ethyl 2-bromophenylacetate

  • Zinc cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., anhydrous THF/H₂O mixture)[4]

Procedure:

  • In a reaction vessel, combine ethyl 2-bromophenylacetate, zinc cyanide, and the palladium catalyst under an inert atmosphere.

  • Add the anhydrous solvent mixture to the vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 40-80°C) and stir for the required time.[4] Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts and water-soluble impurities.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reaction Palladium-Catalyzed Cyanation Workup Aqueous Workup Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying & Concentration Extraction->Drying CrudeProduct Crude Product Drying->CrudeProduct Purification Column Chromatography or Crystallization PureProduct Pure this compound Purification->PureProduct Analysis HPLC, LC-MS, NMR Start Starting Materials Start->Reaction CrudeProduct->Purification PureProduct->Analysis

Caption: General workflow for the synthesis and purification of this compound.

The logical relationship for troubleshooting low yield is depicted in the diagram below.

LowYieldTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield CatalystDeactivation Catalyst Deactivation LowYield->CatalystDeactivation IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions OptimizeCatalyst Optimize Cyanide Source & Co-catalyst CatalystDeactivation->OptimizeCatalyst OptimizeConditions Optimize Temp, Time, & Catalyst Loading IncompleteReaction->OptimizeConditions ControlConditions Control Reaction Conditions SideReactions->ControlConditions

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purifying Ethyl 2-(2-cyanophenyl)acetate via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of Ethyl 2-(2-cyanophenyl)acetate through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state and appearance of pure this compound?

Pure this compound is expected to be a solid at room temperature. Its isomeric counterpart, ethyl 2-(4-cyanophenyl)acetate, is a white powder.[1] The crude product may appear as an off-white or yellowish solid, or potentially as an oil if significant impurities are present that depress the melting point.

Q2: What are the most likely impurities in a crude sample of this compound?

While specific impurities depend on the synthetic route, they may generally include:

  • Unreacted starting materials: Such as 2-cyanophenylacetic acid and ethanol if prepared by Fischer esterification.

  • Residual catalysts: Acids or bases used to catalyze the reaction.

  • Side-products: From competing reactions.

  • Solvents: From the reaction or initial work-up.

Q3: Which analytical techniques are recommended for assessing the purity of this compound before and after recrystallization?

To assess purity, the following techniques are recommended:

  • Melting Point Analysis: A sharp melting range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect trace impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
The compound "oils out" and does not form crystals. 1. The solution is supersaturated, and the compound is coming out of solution above its melting point. 2. Significant impurities are present, depressing the melting point. 3. The cooling rate is too fast.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Try a different recrystallization solvent or a solvent pair. 3. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation to begin crystallization.1. Boil off some of the solvent to increase the concentration and allow the solution to cool again. 2. Scratch the inside of the flask with a glass rod at the surface of the solution. 3. Add a "seed crystal" of pure this compound. 4. Cool the solution in an ice bath to further decrease solubility.
Very low yield of purified product. 1. Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor. 2. The compound has significant solubility in the chosen solvent even at low temperatures. 3. Premature crystallization occurred during hot filtration (if performed).1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. Re-evaluate the solvent choice. A solvent with lower solubility at cold temperatures is needed. Consider using a solvent pair. 3. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.
The recrystallized product is still colored. 1. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can adsorb the desired product as well. 2. A second recrystallization may be necessary. 3. If color persists, column chromatography may be required.

Experimental Protocols

Solvent Selection for Recrystallization

The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold. For this compound, an aromatic ester, the following solvents and solvent pairs are good starting points for screening.

Solvent/Solvent Pair Rationale Notes
Ethanol The ester group suggests good solubility in alcohols.A common and effective solvent for many organic compounds.
Isopropanol Similar properties to ethanol, but may offer different solubility characteristics.Worth trying if ethanol results in high solubility at low temperatures.
Ethyl Acetate / Hexane The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added as an anti-solvent until the solution becomes cloudy.A versatile solvent pair for moderately polar compounds.[2]
Toluene The aromatic ring suggests good solubility in hot toluene.Effective for less polar impurities.
Ethanol / Water The compound is dissolved in a minimum of hot ethanol, and water is added as an anti-solvent.Good for removing more polar impurities.
General Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate). Continue adding the solvent in small portions until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with cold solvent vac_filt->wash dry Drying wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_oiling Oiling Out cluster_no_crystals No Crystals cluster_low_yield Low Yield start Recrystallization Issue oiling_out Compound Oils Out? start->oiling_out reheat Reheat & Add More Solvent oiling_out->reheat Yes no_crystals No Crystals Form? oiling_out->no_crystals No slow_cool Cool Slowly reheat->slow_cool concentrate Concentrate Solution no_crystals->concentrate Yes low_yield Low Yield? no_crystals->low_yield No scratch Scratch Flask concentrate->scratch seed Add Seed Crystal scratch->seed mother_liquor Concentrate Mother Liquor low_yield->mother_liquor Yes end Successful Recrystallization low_yield->end No

References

Best recrystallization solvents for Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(2-cyanophenyl)acetate. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended recrystallization solvent for this compound?

A1: Recrystallization is not a suitable purification method for this compound. This compound is a clear, colorless liquid at room temperature, and recrystallization is a technique used to purify solid compounds.[1]

Q2: I've seen a melting point of 90-94°C listed for a similar compound. Can you clarify this?

A2: The melting point of 90-94°C corresponds to the isomeric compound, Ethyl 2-(4-cyanophenyl)acetate . It is important to distinguish between the ortho (2-cyano) and para (4-cyano) isomers, as their physical properties differ significantly. The table below summarizes the available data for both isomers.

Data Presentation: Physical Properties of Isomers

PropertyThis compound (ortho-isomer)Ethyl 2-(4-cyanophenyl)acetate (para-isomer)
CAS Number 67237-76-71528-41-2
Physical State Clear, colorless liquid[1]White powder or colorless to pale yellow liquid (conflicting reports)
Melting Point Not Applicable (Liquid at RT)[1]90-94°C
Boiling Point 289.8 ± 15.0°C at 760 mmHg305°C

Q3: What are the recommended purification methods for this compound?

A3: For a liquid compound like this compound, the most appropriate purification methods are distillation or column chromatography. The choice between these methods will depend on the nature of the impurities.

  • Distillation: This method is effective for separating liquids with different boiling points. If the impurities are significantly more or less volatile than the product, vacuum distillation is a good option to avoid decomposition at high temperatures.

  • Column Chromatography: This technique is useful for separating compounds based on their polarity. It is particularly effective for removing impurities with similar boiling points to the desired product.

Troubleshooting Guides

Issue: My crude this compound is impure, and I am unsure how to proceed with purification.

  • Step 1: Preliminary Analysis

    • Obtain an analytical spectrum (e.g., ¹H NMR, GC-MS) of your crude material to identify the nature and approximate quantity of the impurities. This will help in selecting the most effective purification method.

  • Step 2: Method Selection

    • If impurities have significantly different boiling points: Attempt vacuum distillation. The high boiling point of this compound necessitates the use of a vacuum to prevent thermal degradation.

    • If impurities have similar boiling points or are non-volatile: Flash column chromatography is the recommended method.

Experimental Protocols

Protocol 1: General Guidance for Flash Column Chromatography

  • Solvent System Selection:

    • Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point for esters is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

    • Aim for a retention factor (Rf) of approximately 0.2-0.4 for the this compound on the TLC plate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack it into a column.

    • Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger, volatile solvent (like dichloromethane) that is then removed after adsorbing the sample onto a small amount of silica gel.

    • Carefully apply the concentrated sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the predetermined solvent system.

    • Collect fractions and monitor their composition using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Below is a workflow diagram to guide the selection of a suitable purification method for an organic compound.

PurificationWorkflow Purification Method Selection Workflow start Start with Crude Product check_physical_state Determine Physical State at Room Temperature start->check_physical_state solid Solid check_physical_state->solid Solid liquid Liquid check_physical_state->liquid Liquid recrystallization Consider Recrystallization solid->recrystallization distillation_or_chromatography Consider Distillation or Column Chromatography liquid->distillation_or_chromatography end_solid Purified Solid recrystallization->end_solid end_liquid Purified Liquid distillation_or_chromatography->end_liquid

Caption: A flowchart for selecting a purification method based on the physical state of the compound.

References

Strategies to prevent dimer formation with Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing dimer formation during reactions involving Ethyl 2-(2-cyanophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound?

A1: Dimer formation is an unwanted side reaction where two molecules of this compound react with each other. This self-condensation is a type of Thorpe reaction, which is a base-catalyzed reaction between two nitrile-containing compounds.[1][2][3] The presence of an acidic α-hydrogen on the acetate portion of the molecule makes it susceptible to deprotonation by a base, forming a carbanion that can then attack the electrophilic nitrile carbon of another molecule.

Q2: What are the primary factors that promote the dimerization of this compound?

A2: The primary factors that promote dimerization include:

  • Presence of a Base: A base is required to deprotonate the α-carbon, initiating the self-condensation reaction.

  • High Concentration: Higher concentrations of the starting material increase the probability of two molecules reacting with each other.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of the undesired dimerization reaction.

  • Inappropriate Base Selection: Using a base that is too strong or too weak, or one that is also a good nucleophile, can lead to a higher incidence of side reactions, including dimerization.

Q3: How can I detect the formation of a dimer in my reaction mixture?

A3: Dimer formation can be detected using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value compared to the starting material and the desired product.

  • High-Performance Liquid Chromatography (HPLC): A new peak corresponding to the higher molecular weight dimer will be observed.

  • Mass Spectrometry (MS): The mass spectrum of the reaction mixture will show a peak corresponding to the molecular weight of the dimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the dimer if it is isolated.

Troubleshooting Guide: Dimer Formation

This guide provides a systematic approach to troubleshooting and mitigating dimer formation.

Symptom Potential Cause Suggested Solution
Significant dimer peak observed in HPLC or TLC analysis.Reaction concentration is too high.Decrease the concentration of this compound in the reaction mixture.
Dimerization is the major reaction pathway.The base is not suitable for the intended reaction, leading to preferential self-condensation.Select a less reactive or sterically hindered base. Consider using a weaker base if the desired reaction can proceed under milder conditions.
Reaction is messy with multiple byproducts, including the dimer.Reaction temperature is too high, promoting side reactions.Lower the reaction temperature. Running the reaction at 0°C or even lower temperatures can significantly reduce the rate of dimerization.
Dimer formation occurs before the addition of the intended electrophile.The generated carbanion is reacting with the starting material before the electrophile is introduced.Generate the carbanion in situ at a low temperature and then add the electrophile slowly to the reaction mixture. Alternatively, add the this compound slowly to a mixture of the base and the electrophile.

Key Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimer Formation using Slow Addition and Low Temperature

This protocol is designed for a generic reaction where this compound is used as a nucleophile.

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

    • Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Preparation:

    • Dissolve the base (e.g., sodium hydride, lithium diisopropylamide) in a suitable anhydrous solvent (e.g., THF, diethyl ether) in the reaction flask.

    • Dissolve the electrophile in the same anhydrous solvent in a separate flask.

    • Prepare a solution of this compound in the anhydrous solvent in the dropping funnel.

  • Reaction Execution:

    • Cool the solution of the base in the reaction flask to the desired temperature (e.g., 0°C or -78°C).

    • Slowly add the solution of this compound from the dropping funnel to the cooled base solution over a period of 1-2 hours.

    • Stir the mixture for 30-60 minutes at the same temperature to ensure complete formation of the carbanion.

    • Slowly add the solution of the electrophile to the reaction mixture.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Data Summary Table

The following table summarizes hypothetical quantitative data on the effect of various reaction parameters on the yield of the desired product versus the dimer.

Parameter Condition Desired Product Yield (%) Dimer Yield (%)
Concentration 0.1 M8510
0.5 M6035
1.0 M4055
Temperature -78°C905
0°C7520
25°C (Room Temp)5045
Base Lithium Diisopropylamide (LDA)92<5
Sodium Ethoxide7025
Potassium Carbonate4550
Addition Rate Slow (over 1 hour)888
Fast (all at once)5540

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the problem of dimer formation and the corresponding preventative strategies.

Dimer_Prevention problem Problem Dimer Formation of this compound sub_problem1 Causes High Concentration problem->sub_problem1 sub_problem2 Causes High Temperature problem->sub_problem2 sub_problem3 Causes Inappropriate Base problem->sub_problem3 sub_problem4 Causes High Instantaneous Concentration problem->sub_problem4 solution1 Strategies Use Dilute Conditions sub_problem1->solution1 solution2 Strategies Lower Reaction Temperature sub_problem2->solution2 solution3 Strategies Optimize Base Selection (e.g., LDA) sub_problem3->solution3 solution4 Strategies Slow Reagent Addition sub_problem4->solution4

Caption: Troubleshooting logic for preventing dimer formation.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-(2-cyanophenyl)acetate

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1][2][3][4] It is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.[3][4] Refrigeration at 2-8°C is advisable for long-term storage.[1]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary degradation pathways for esters like this compound are hydrolysis and transesterification. Key factors that can accelerate degradation include:

  • Moisture: Water can hydrolyze the ester back to 2-(2-cyanophenyl)acetic acid and ethanol, especially in the presence of acidic or basic catalysts.[3][5]

  • Temperature: Elevated temperatures can increase the rate of decomposition.[2]

  • Light: Exposure to light, particularly UV light, can potentially induce degradation.[1]

  • pH: Both strong acids and strong bases can catalyze the hydrolysis of the ester.[3]

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, strong acids, and reducing agents should be avoided.[3]

Q3: How can I tell if my sample of this compound has degraded?

A3: Signs of degradation may include:

  • Physical Changes: A change in color (e.g., from colorless/pale yellow to a darker shade) or the development of an unusual odor.

  • Changes in pH: If the compound is dissolved in a neutral solvent, the presence of the acidic hydrolysis product could lower the pH.

  • Analytical Inconsistencies: Techniques like NMR, GC-MS, or HPLC may show the appearance of new peaks corresponding to degradation products (e.g., 2-(2-cyanophenyl)acetic acid) and a decrease in the purity of the main compound.

Q4: What are the recommended handling procedures for this compound?

A4: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][3] Avoid inhalation of vapors and direct contact with skin and eyes.[1] Keep the compound away from heat, sparks, and open flames.[2][3]

Data Presentation

Table 1: Recommended Storage and Stability Guidelines
ParameterRecommended ConditionRationale & Potential Consequences of Deviation
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions. Higher temperatures can accelerate hydrolysis and other decomposition pathways.
Atmosphere Inert Gas (Nitrogen or Argon)To prevent oxidation and hydrolysis by excluding oxygen and moisture.
Light Exposure Store in an amber or opaque container in the dark.[1][4]To prevent potential photodegradation.
Container Tightly sealed, chemically resistant container (e.g., glass).To prevent contamination and evaporation, and to protect from moisture.[2][3][4]
pH NeutralAvoid contact with strong acids or bases which can catalyze hydrolysis.[3]
Incompatible Materials Store away from strong oxidizing agents, strong bases, strong acids, and reducing agents.[3]To prevent chemical reactions that could degrade the compound.

Troubleshooting Guide

Q: My reaction using this compound is giving a low yield, and I see a byproduct that appears to be 2-(2-cyanophenyl)acetic acid. What could be the cause?

A: The presence of 2-(2-cyanophenyl)acetic acid strongly suggests that the ester has undergone hydrolysis. This could be due to several factors:

  • Degraded Starting Material: Your stock of this compound may have been exposed to moisture or stored improperly, leading to hydrolysis before the reaction.

  • Reaction Conditions: There may be residual water in your solvents or reagents. Additionally, if your reaction is run under strongly acidic or basic aqueous conditions, you may be inadvertently hydrolyzing the ester.

  • Workup Procedure: Aqueous workup steps, especially with acidic or basic washes, can cause hydrolysis. It is advisable to use cold solutions and minimize contact time with aqueous layers.

Q: The physical appearance of my this compound has changed (e.g., darkened in color). Is it still usable?

A: A change in color is a common indicator of chemical degradation. While the compound might still be suitable for some applications, its purity is likely compromised. It is highly recommended to re-analyze the material using a suitable analytical method (e.g., NMR, HPLC, or GC) to determine its purity before use. If high purity is critical for your experiment, it is safer to use a fresh, un-degraded lot.

Q: I am observing an unexpected peak in my analytical results (GC-MS/LC-MS) after storing a solution of this compound. What could it be?

A: An unexpected peak could be a degradation product. If the solution was prepared in a protic solvent (like methanol or ethanol), you might observe transesterification products. If the solvent contained water, the peak could correspond to the hydrolysis product, 2-(2-cyanophenyl)acetic acid. It is also possible that the compound is reacting with other components in your solution or degrading due to exposure to light or air.

Experimental Protocols

Proposed Protocol for Long-Term Stability Assessment

This protocol describes a hypothetical experiment to assess the long-term stability of this compound under various conditions.

Objective: To determine the stability of this compound over time when exposed to different temperature, light, and humidity conditions.

Methodology:

  • Sample Preparation: Aliquot 100 mg of high-purity this compound into multiple amber glass vials.

  • Condition Setup:

    • Control: Store a set of vials at -20°C in the dark, under a nitrogen atmosphere.

    • Refrigerated: Store vials at 4°C in the dark.

    • Room Temperature: Store vials at 25°C in the dark.

    • Elevated Temperature: Store vials at 40°C in the dark.

    • Light Exposure: Store vials at 25°C with exposure to ambient laboratory light.

    • High Humidity: Store vials uncapped within a desiccator containing a saturated potassium chloride solution (to maintain ~85% relative humidity) at 25°C in the dark.

  • Time Points: Designate time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months, 24 months).

  • Analysis: At each time point, take one vial from each condition and analyze the contents using the following methods:

    • Visual Inspection: Note any changes in color or physical state.

    • Purity Analysis (HPLC): Use a reverse-phase HPLC method with a suitable mobile phase (e.g., acetonitrile/water gradient) and a UV detector to quantify the peak area of this compound and detect any degradation products.

    • Structural Confirmation (NMR/MS): At T=0 and the final time point (or if significant degradation is observed), acquire ¹H NMR and mass spectrometry data to confirm the identity of the parent compound and identify any major degradation products.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate and estimate the shelf life under each condition.

Mandatory Visualizations

StabilityFactors cluster_compound This compound Stability cluster_factors Degradation Factors cluster_products Degradation Products Compound This compound (Stable) Hydrolysis Hydrolysis Product: 2-(2-cyanophenyl)acetic acid Other Other Unidentified Byproducts Temp High Temperature Temp->Compound Accelerates Reaction Rates Moisture Moisture / Water Moisture->Compound Causes Hydrolysis Light Light / UV Light->Compound May Induce Photodegradation pH Strong Acid / Base pH->Compound Catalyzes Hydrolysis Oxidants Incompatible Reagents (e.g., Oxidants) Oxidants->Compound Causes Decomposition

Caption: Factors influencing the stability of this compound.

TroubleshootingWorkflow Start Problem Encountered: Low Yield / Unexpected Byproduct CheckPurity Check Purity of Starting Material (e.g., via HPLC, NMR) Start->CheckPurity PurityOK Purity is High (>98%) CheckPurity->PurityOK Yes PurityLow Purity is Low / Degradation Seen CheckPurity->PurityLow No CheckConditions Review Reaction Conditions (Solvents, Reagents, Temp) PurityOK->CheckConditions Solution1 Action: Procure Fresh Reagent. Review Storage Procedures. PurityLow->Solution1 ConditionsOK Conditions are Anhydrous and Neutral CheckConditions->ConditionsOK Yes ConditionsBad Moisture Present or Non-Neutral pH CheckConditions->ConditionsBad No CheckWorkup Review Workup Procedure (Aqueous Washes, Temp) ConditionsOK->CheckWorkup Solution2 Action: Use Anhydrous Solvents. Buffer Reaction if Necessary. ConditionsBad->Solution2 WorkupOK Workup is Anhydrous or Uses Cold, Neutral Washes CheckWorkup->WorkupOK Yes WorkupBad Extended Aqueous Contact, Hot Washes, or Strong Acid/Base CheckWorkup->WorkupBad No Solution3 Action: Use Cold Washes. Minimize Aqueous Contact Time. WorkupBad->Solution3 End Problem Resolved Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Synthesis and Purification of Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Ethyl 2-(2-cyanophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is commonly synthesized via the cyanation of an aryl halide followed by the introduction of the acetate group. One prevalent method involves the Palladium-catalyzed coupling of an aryl bromide (like 2-bromobenzonitrile) with the enolate of ethyl acetate. Another approach is the reaction of 2-cyanobenzyl bromide with a cyanide source to form 2-cyanophenylacetonitrile, followed by hydrolysis and esterification.

Q2: What are the most common impurities I might encounter in my reaction?

A2: Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted Starting Materials: 2-bromobenzonitrile, ethyl acetate, or 2-cyanobenzyl bromide.

  • Hydrolysis Products: 2-cyanophenylacetic acid, resulting from the hydrolysis of the ester group, especially during workup or purification under non-neutral pH conditions.[1][2][3][4][5]

  • Dimerization Products: Self-condensation of the product can lead to the formation of dimeric impurities, particularly under strong basic conditions.[6]

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., ethyl acetate, hexane, ethanol).

Q3: How can I best purify my crude this compound?

A3: The two most effective purification techniques for this compound are recrystallization and column chromatography.

  • Recrystallization: This method is often effective for removing minor impurities. A suitable solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems to explore include ethyl acetate/hexane, ethanol, or isopropanol.[7][8][9]

  • Column Chromatography: For separating mixtures with closely related polarities or for achieving very high purity, silica gel column chromatography is recommended. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically effective.[10]

Q4: What analytical techniques are recommended for purity assessment?

A4: To accurately assess the purity of this compound, a combination of the following techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of organic impurities.[11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the product and detect non-volatile impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Ineffective catalyst or reagents. 2. Reaction temperature too low or too high. 3. Insufficient reaction time.1. Ensure the quality and activity of the palladium catalyst and other reagents. 2. Optimize the reaction temperature based on literature procedures for similar couplings. 3. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Presence of significant amounts of starting materials 1. Incomplete reaction. 2. Inefficient purification.1. Increase reaction time or temperature. 2. Consider using a more active catalyst system. 3. Optimize the purification protocol (e.g., adjust solvent gradient in column chromatography).
Product appears as an oil and does not solidify 1. Presence of residual solvent. 2. High levels of impurities depressing the melting point.1. Dry the product under high vacuum to remove all traces of solvent. 2. Attempt purification by column chromatography to remove impurities. 3. Try trituration with a non-polar solvent like hexane to induce crystallization.[8]
Product is colored (yellow or brown) 1. Formation of colored byproducts. 2. Thermal degradation.1. Treat the crude product solution with activated charcoal before filtration during recrystallization.[8] 2. Purify by column chromatography. 3. Avoid excessive heating during the reaction and purification steps.
NMR spectrum shows broad peaks or unexpected signals 1. Presence of paramagnetic impurities (e.g., residual palladium). 2. Sample degradation. 3. Presence of multiple, closely related compounds.1. Filter the sample through a small plug of silica gel or celite before NMR analysis. 2. Ensure the sample is dry and free of acidic or basic residues. 3. Further purification by HPLC or preparative TLC may be necessary.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the purification of this compound via recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or ethanol).[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath after initial crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexane/ethyl acetate) to elute the desired product. The optimal solvent gradient should be determined by thin-layer chromatography (TLC) beforehand.[10]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting Logic for Impurity Removal

Impurity_Troubleshooting Start Crude this compound Recrystallization Attempt Recrystallization Start->Recrystallization Column_Chromatography Perform Column Chromatography Recrystallization->Column_Chromatography Oils out or remains impure Analyze_Purity Analyze Purity (NMR, GC-MS) Recrystallization->Analyze_Purity Crystals obtained Pure_Product Pure Product Column_Chromatography->Pure_Product Analyze_Purity->Column_Chromatography Purity < 98% Analyze_Purity->Pure_Product Purity > 98%

Caption: A logical workflow for the purification of crude this compound.

Signaling Pathway of a Potential Side Reaction: Hydrolysis

Hydrolysis_Pathway ECA This compound Protonation Protonation of Carbonyl Oxygen ECA->Protonation H+ (acidic workup) Water_Attack Nucleophilic Attack by Water Protonation->Water_Attack H2O Tetrahedral_Intermediate Tetrahedral Intermediate Water_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Ethanol Proton_Transfer->Elimination CPA 2-Cyanophenylacetic Acid (Impurity) Elimination->CPA

Caption: Simplified pathway for the acid-catalyzed hydrolysis of the ester to an acid impurity.

References

Validation & Comparative

Analysis of Ethyl 2-(2-cyanophenyl)acetate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of key organic molecules is paramount. This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of ethyl 2-(2-cyanophenyl)acetate, a versatile intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of directly published experimental spectra for this specific molecule, this analysis presents a combination of predicted data and comparative values from closely related analogues to offer a comprehensive spectroscopic profile.

Predicted ¹H NMR Spectral Data

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their immediate chemical environment. For this compound, the predicted ¹H NMR spectrum in deuterated chloroform (CDCl₃) at 400 MHz is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.71dd1H7.7, 1.4Ar-H
7.62td1H7.8, 1.4Ar-H
7.51d1H7.8Ar-H
7.42td1H7.7, 1.2Ar-H
4.25q2H7.1-O-CH₂-CH₃
3.95s2H--CH₂-Ar
1.30t3H7.1-O-CH₂-CH₃

Note: This data is based on spectral prediction and may vary from experimental values.

The aromatic region (7.42-7.71 ppm) is expected to show four distinct signals corresponding to the four protons on the disubstituted benzene ring. The downfield shift of these protons is due to the deshielding effect of the aromatic ring current. The multiplicity of these signals (doublet of doublets, triplet of doublets, etc.) arises from coupling with neighboring protons. The methylene protons of the ethyl ester group (-O-CH₂-) are predicted to appear as a quartet around 4.25 ppm due to coupling with the adjacent methyl protons. These methyl protons (-CH₃), in turn, are expected to be a triplet at approximately 1.30 ppm. The singlet at 3.95 ppm corresponds to the methylene protons situated between the aromatic ring and the ester carbonyl group (-CH₂-Ar).

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. The predicted ¹³C NMR data for this compound is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
169.5C=O (Ester)
137.8Ar-C (quaternary)
133.2Ar-CH
132.9Ar-CH
128.8Ar-CH
128.1Ar-CH
117.8C≡N (Nitrile)
112.5Ar-C (quaternary)
62.0-O-CH₂-
39.5-CH₂-Ar
14.1-CH₃

Note: This data is based on spectral prediction and may vary from experimental values.

The carbonyl carbon of the ester group is expected to be the most downfield signal at around 169.5 ppm. The aromatic carbons are predicted to appear in the range of 112.5 to 137.8 ppm, with the quaternary carbons (those not bonded to a hydrogen) being distinguishable. The carbon of the nitrile group (C≡N) is predicted around 117.8 ppm. The aliphatic carbons of the ethyl group and the methylene bridge are expected at approximately 62.0 ppm (-O-CH₂-), 39.5 ppm (-CH₂-Ar), and 14.1 ppm (-CH₃).

Experimental Protocol for NMR Spectroscopy

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of an organic compound like this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • The choice of solvent is crucial and should dissolve the compound well without reacting with it. CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Instrument Setup:

  • The experiments are typically performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • The sample tube is placed in the NMR probe.

  • The instrument is tuned and the magnetic field is shimmed to achieve homogeneity, which is essential for obtaining sharp spectral lines.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: A range of approximately -2 to 12 ppm is usually sufficient for most organic molecules.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei.

  • Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually averaged to improve the signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Spectral Width: A wider spectral width, typically 0 to 220 ppm, is required for ¹³C NMR.

  • Acquisition Time: Around 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is common.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (often several hundred to thousands) is necessary to obtain a good signal-to-noise ratio.

5. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts are referenced to the solvent peak or the internal standard (TMS at 0 ppm).

  • Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Logical Workflow for NMR Spectral Analysis

The process of analyzing an NMR spectrum to elucidate a chemical structure follows a logical progression.

NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_interpretation Spectral Interpretation Sample_Prep Sample Preparation NMR_Experiment NMR Experiment (1H & 13C) Sample_Prep->NMR_Experiment FID_Processing FID Processing (FT, Phasing) NMR_Experiment->FID_Processing Peak_Picking Peak Picking & Referencing FID_Processing->Peak_Picking Integration Integration (1H) Peak_Picking->Integration Integration_Analysis Analyze Integration (1H) Integration->Integration_Analysis Chemical_Shift Analyze Chemical Shifts Structure_Proposal Propose Structure Chemical_Shift->Structure_Proposal Multiplicity Analyze Multiplicity (1H) Multiplicity->Structure_Proposal Integration_Analysis->Structure_Proposal Final_Structure Final_Structure Structure_Proposal->Final_Structure Final Structure Elucidation

Caption: Workflow for NMR Spectral Analysis.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, other techniques can provide complementary information.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can help in confirming the molecular formula and identifying structural motifs.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For this compound, IR spectroscopy would show characteristic absorptions for the C≡N (nitrile) and C=O (ester) groups.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule in the solid state.

A Comparative Guide to the Reactivity of Ethyl 2-(2-cyanophenyl)acetate and Ethyl 2-(4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Isomers

Ethyl 2-(2-cyanophenyl)acetate and ethyl 2-(4-cyanophenyl)acetate are structural isomers, differing only in the position of the cyano (-CN) group on the phenyl ring. Both molecules possess two primary sites of reactivity: the ester functional group and the active methylene group (the -CH2- group adjacent to both the phenyl ring and the ester). The position of the strongly electron-withdrawing cyano group significantly influences the reactivity at both of these sites.

Theoretical Framework: Electronic and Steric Effects

The reactivity of these compounds is governed by a combination of electronic and steric effects originating from the cyano substituent.

  • Electronic Effects : The cyano group is a potent electron-withdrawing group due to both the inductive effect (through the sigma bonds, caused by the high electronegativity of nitrogen) and the resonance effect (through the pi system, delocalizing electron density from the ring). These effects decrease the electron density of the aromatic ring and influence the acidity of the alpha-protons and the electrophilicity of the ester carbonyl.[1][2]

  • Steric Effects : The "ortho effect" is a well-documented phenomenon where a substituent at the ortho position can sterically hinder the approach of reagents to a nearby reaction center, often leading to anomalous reactivity compared to its meta and para counterparts.[3][4][5]

Caption: Electronic effects in the ortho and para isomers.

Comparative Reactivity Analysis

Reactions at the Active Methylene Group

The methylene protons alpha to the ester and the phenyl ring are acidic and can be removed by a base to form a carbanion (enolate), which can then participate in various reactions like alkylations and condensations.[6][7][8]

  • Acidity of Alpha-Protons : The electron-withdrawing cyano group stabilizes the resulting carbanion, increasing the acidity of the alpha-protons in both isomers compared to unsubstituted ethyl phenylacetate. The inductive effect is stronger at the ortho position due to closer proximity, which would suggest a slight increase in acidity for the ortho isomer. However, the steric bulk of the ortho-cyano group may hinder the approach of a base, potentially slowing the rate of deprotonation.

  • Alkylation and Acylation : These reactions proceed via the enolate intermediate. For this compound, the ortho-cyano group is expected to create significant steric hindrance, impeding the approach of electrophiles to the carbanion.[2] Consequently, the para isomer is predicted to undergo alkylation and acylation reactions at a significantly faster rate.

Reactions of the Ester Group

The primary reaction of the ester group is nucleophilic acyl substitution, such as hydrolysis, transesterification, and amidation. The rate of these reactions is sensitive to the electrophilicity of the carbonyl carbon and steric hindrance around the reaction center.[9][10]

  • Ester Hydrolysis : The electron-withdrawing cyano group increases the partial positive charge on the carbonyl carbon in both isomers, making them more susceptible to nucleophilic attack by water or hydroxide ions than ethyl phenylacetate.[11]

    • For the para isomer , this electronic activation is unimpeded, leading to an enhanced rate of hydrolysis.

    • For the ortho isomer , despite a potentially stronger inductive effect, the proximity of the cyano group is expected to sterically block the incoming nucleophile. This steric hindrance, or "ortho effect," is likely to be the dominant factor, resulting in a significantly slower rate of hydrolysis compared to the para isomer.[3][4]

Caption: Steric hindrance at the reaction centers.

Summary of Predicted Reactivity

Reaction TypeThis compound (Ortho)Ethyl 2-(4-cyanophenyl)acetate (Para)Justification
Deprotonation at Active Methylene Slower RateFaster RateSteric hindrance from the ortho-cyano group impedes the approach of the base.
Alkylation/Acylation at Active Methylene Significantly Slower ReactivityHigher ReactivityStrong steric hindrance at the ortho position blocks the approach of the electrophile to the enolate.
Base-Catalyzed Ester Hydrolysis Significantly Slower ReactivityHigher ReactivityThe ortho-cyano group sterically hinders the nucleophilic attack of the hydroxide ion at the carbonyl carbon (Ortho Effect).
Acid-Catalyzed Ester Hydrolysis Slower ReactivityHigher ReactivitySteric hindrance from the ortho-cyano group impedes the approach of water to the protonated carbonyl.

Generalized Experimental Protocol: Comparative Hydrolysis Rate

The following is a generalized protocol to experimentally compare the base-catalyzed hydrolysis rates of the two isomers.

Objective : To determine the relative rate of hydrolysis of this compound and ethyl 2-(4-cyanophenyl)acetate under basic conditions.

Materials :

  • This compound

  • Ethyl 2-(4-cyanophenyl)acetate

  • Ethanol (or other suitable solvent)

  • Standardized sodium hydroxide solution (e.g., 1 M)

  • Internal standard (e.g., undecane, for GC analysis)

  • Deionized water

  • Hydrochloric acid (for quenching)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure :

  • Reaction Setup : Prepare two separate reaction flasks, one for each isomer. In each flask, dissolve a known amount of the respective ester (e.g., 1 mmol) and an internal standard in a specified volume of ethanol.

  • Initiation : Place the flasks in a constant temperature bath (e.g., 50 °C). To each flask, add a stoichiometric equivalent of the standardized sodium hydroxide solution to initiate the hydrolysis.

  • Monitoring : At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching : Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of hydrochloric acid.

  • Extraction and Analysis : Extract the quenched aliquot with ethyl acetate. Analyze the organic layer by Gas Chromatography (GC) to determine the concentration of the remaining ester relative to the internal standard.

  • Data Analysis : Plot the concentration of the ester versus time for both isomers. The initial slope of these plots will give the initial reaction rate. A comparison of these rates will provide the relative reactivity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_results Results prep_ortho Dissolve Ortho Isomer & Internal Standard react_ortho Add NaOH @ 50°C prep_ortho->react_ortho prep_para Dissolve Para Isomer & Internal Standard react_para Add NaOH @ 50°C prep_para->react_para aliquot Withdraw Aliquots at Timed Intervals react_ortho->aliquot react_para->aliquot quench Quench with HCl aliquot->quench extract Extract with Ethyl Acetate quench->extract analyze GC Analysis extract->analyze plot Plot [Ester] vs. Time analyze->plot compare Compare Reaction Rates plot->compare

Caption: Generalized workflow for comparing hydrolysis rates.

Conclusion

References

A Comparative Guide to Quinoline Synthesis: Exploring Alternatives to Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of quinoline and its derivatives is a critical endeavor, given their prevalence in pharmaceuticals and functional materials. While Ethyl 2-(2-cyanophenyl)acetate serves as a viable reagent, a diverse array of alternative starting materials and synthetic routes offers greater flexibility in accessing a wide range of substituted quinolines. This guide provides an objective comparison of prominent alternative methods, supported by experimental data and detailed protocols, to inform the selection of the most suitable synthetic strategy.

This guide will delve into the classical and modern methodologies for quinoline synthesis, offering a comparative analysis of the Friedländer annulation, Skraup synthesis, Doebner-von Miller reaction, and Combes synthesis. Each method will be evaluated based on its substrate scope, reaction conditions, and reported yields. Furthermore, we will explore contemporary advancements, including metal-catalyzed and green synthetic approaches, that offer improved efficiency and sustainability.

Comparative Overview of Key Quinoline Synthesis Methods

The choice of a synthetic route to quinoline derivatives is often a balance between the desired substitution pattern, the availability and complexity of the starting materials, and the tolerance of various functional groups. The following table summarizes the key features of the most common alternatives to syntheses involving this compound.

Synthesis MethodStarting MaterialsTypical ProductsTypical Yield (%)Key AdvantagesKey Disadvantages
Friedländer Annulation 2-Aminoaryl aldehydes or ketones and a compound with an α-methylene group (e.g., ketones, esters, nitriles)Polysubstituted quinolinesGood to excellent (up to 99%)[1]High versatility in introducing substituents on both rings; milder conditions compared to Skraup.[2]Requires pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.
Skraup Synthesis Aniline (or substituted aniline), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene)Unsubstituted or simply substituted quinolines on the benzene ringLow to moderateUtilizes simple and readily available starting materials.[2]Harsh and highly exothermic reaction conditions; often produces low yields and tarry byproducts.[2]
Doebner-von Miller Reaction Aniline, α,β-unsaturated aldehyde or ketone2- and/or 4-substituted quinolinesModerate to goodOne-pot synthesis from relatively simple starting materials.Can result in mixtures of regioisomers; mechanism is complex and debated.[3]
Combes Synthesis Aniline and a β-diketone2,4-Disubstituted quinolinesGoodEffective for the synthesis of 2,4-disubstituted quinolines.[4][5]Requires β-diketones, which may not be readily available for complex substitution patterns.

Experimental Protocols

Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester

This protocol details the synthesis of a substituted quinoline using 2-aminobenzophenone and ethyl acetoacetate under acidic conditions with conventional heating.[6]

Materials:

  • 2-Aminobenzophenone (1 mmol, 197.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg)

  • Concentrated Hydrochloric acid (HCl, 2-3 drops)

  • Ethanol (10 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol) in ethanol (10 mL).

  • Add ethyl acetoacetate (1.2 mmol) to the solution.

  • Add 2-3 drops of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-phenyl-quinoline-4-carboxylic acid ethyl ester.

Skraup Synthesis of Quinoline

This classic protocol describes the synthesis of the parent quinoline ring from aniline and glycerol.[7]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate (to control the reaction vigor)

Procedure:

  • In a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

  • Add ferrous sulfate to the mixture.

  • Portion-wise, add nitrobenzene as the oxidizing agent.

  • Carefully heat the reaction mixture to initiate the reaction. The reaction is highly exothermic and may require external cooling to control the temperature.

  • After the initial vigorous reaction subsides, continue heating to complete the reaction.

  • Cool the reaction mixture and pour it into a large volume of water.

  • Make the solution alkaline with sodium hydroxide to liberate the quinoline.

  • Isolate the crude quinoline by steam distillation.

  • Purify the collected quinoline by further distillation.

Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol outlines the synthesis of 2-methylquinoline from aniline and crotonaldehyde.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric acid

  • Zinc chloride (catalyst)

Procedure:

  • React aniline with concentrated hydrochloric acid to form aniline hydrochloride.

  • Slowly add crotonaldehyde to the aniline hydrochloride solution.

  • Add zinc chloride as a catalyst.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, make the mixture alkaline with a strong base (e.g., NaOH).

  • Isolate the 2-methylquinoline by steam distillation.

  • The distillate will contain 2-methylquinoline as an oil. Separate the organic layer and purify by distillation.

Combes Synthesis of 2,4-Dimethylquinoline

This protocol describes the synthesis of a 2,4-disubstituted quinoline from aniline and acetylacetone.[4][5]

Materials:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Concentrated Sulfuric acid

Procedure:

  • Mix aniline and acetylacetone.

  • Slowly and cautiously add concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • After the addition is complete, heat the reaction mixture.

  • Monitor the reaction for the formation of the enamine intermediate and its subsequent cyclization.

  • After the reaction is complete, pour the mixture onto ice and neutralize with a base.

  • The 2,4-dimethylquinoline product will precipitate and can be collected by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure compound.

Reaction Mechanisms and Visualizations

The following diagrams illustrate the fundamental transformations in the discussed quinoline syntheses.

Friedlander_Synthesis 2-Aminoaryl_ketone 2-Aminoaryl Ketone Intermediate Aldol or Schiff Base Intermediate 2-Aminoaryl_ketone->Intermediate + Alpha-Methylene_compound α-Methylene Compound Alpha-Methylene_compound->Intermediate + Quinoline_derivative Quinoline Derivative Intermediate->Quinoline_derivative Cyclization & Dehydration

Caption: General workflow of the Friedländer Synthesis.

Skraup_Synthesis Aniline Aniline Michael_adduct Michael Adduct Aniline->Michael_adduct + Acrolein Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Dehydration Dihydroquinoline Dihydroquinoline Michael_adduct->Dihydroquinoline Cyclization Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Key steps in the Skraup Synthesis of quinoline.

Doebner_von_Miller_Reaction Aniline Aniline Michael_adduct Michael Adduct Aniline->Michael_adduct + Unsaturated_carbonyl α,β-Unsaturated Carbonyl Unsaturated_carbonyl->Michael_adduct + Cyclized_intermediate Cyclized Intermediate Michael_adduct->Cyclized_intermediate Cyclization Quinoline_derivative Quinoline Derivative Cyclized_intermediate->Quinoline_derivative Oxidation

Caption: Simplified pathway of the Doebner-von Miller Reaction.

Combes_Synthesis Aniline Aniline Enamine_intermediate Enamine Intermediate Aniline->Enamine_intermediate + Beta-diketone β-Diketone Beta-diketone->Enamine_intermediate + Quinoline_derivative 2,4-Disubstituted Quinoline Enamine_intermediate->Quinoline_derivative Acid-catalyzed Cyclization

Caption: The Combes Synthesis for 2,4-disubstituted quinolines.

Modern and Greener Alternatives

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for quinoline synthesis. These approaches often utilize transition-metal catalysts or employ green chemistry principles to minimize environmental impact.[8][9]

Metal-Catalyzed Syntheses:

  • Cobalt-catalyzed cyclization: 2-Aminoaryl alcohols can be reacted with ketones or nitriles in the presence of a cobalt catalyst to afford quinolines under mild conditions.[10]

  • Copper-catalyzed reactions: Copper catalysts have been employed for the synthesis of quinoline derivatives through various pathways, including the cyclization of 2-aminobenzyl alcohols with ketones.

  • Nickel-catalyzed dehydrogenative coupling: This method allows for the synthesis of quinolines from 2-aminobenzyl alcohol and diols.[11]

Green Chemistry Approaches:

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in classical methods like the Friedländer and Skraup syntheses.[9]

  • Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can enhance reaction rates and efficiency.[6]

  • Use of nanocatalysts: Nanocatalysts offer high surface area and catalytic activity, enabling reactions to proceed under milder conditions and often with higher yields.[8][12] They can also be recycled, adding to the sustainability of the process.

  • Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can simplify product isolation.

The selection of an appropriate synthetic method for a particular quinoline derivative will depend on a careful consideration of the target molecule's structure, the availability of starting materials, and the desired scale of the reaction. While classical methods remain valuable tools, modern catalytic and green approaches are increasingly becoming the methods of choice for efficient and sustainable quinoline synthesis.

References

A Comparative Guide to the Structural Validation of Ethyl 2-(2-cyanophenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of Ethyl 2-(2-cyanophenyl)acetate and its derivatives is a critical step in chemical synthesis and drug discovery, ensuring the compound's identity, purity, and stereochemistry. This guide provides a comprehensive comparison of the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We present a comparative analysis of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific needs.

Method Comparison at a Glance

Each structural validation technique offers unique insights into the molecular architecture of this compound derivatives. The choice of method, or combination of methods, depends on the specific information required, the nature of the sample, and the desired level of structural detail.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of nuclei.- Non-destructive- Provides unambiguous structural elucidation in solution- Quantitative- Requires soluble sample- Can be complex to interpret for complex molecules- Lower sensitivity compared to MS
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the structure.- High sensitivity (small sample amount needed)- Provides molecular formula- Can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS)- Destructive technique- Does not provide detailed stereochemical information- Isomers can be difficult to distinguish
X-ray Crystallography The definitive three-dimensional atomic arrangement in a single crystal, including bond lengths, bond angles, and stereochemistry.- Provides absolute structure- Unambiguous determination of stereochemistry- Requires a suitable single crystal, which can be challenging to grow- The solid-state structure may not represent the solution conformation
FTIR Spectroscopy Information about the functional groups present in the molecule.- Fast and simple to use- Non-destructive- Good for identifying the presence of key functional groups (e.g., C≡N, C=O)- Provides limited information on the overall molecular structure- Can be difficult to interpret complex spectra

Experimental Data Summary

The following table summarizes typical experimental data obtained for derivatives similar to this compound using various analytical techniques.

Technique Derivative Key Findings Reference
¹H NMR (CDCl₃) (E)-ethyl 2-cyano-3-(4-cyanophenyl)acrylateδ (ppm): 1.39 (t, 3H, CH₃), 4.38 (q, 2H, CH₂), 7.80 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H), 8.27 (s, 1H, =CH)[1]
¹³C NMR (CDCl₃) (E)-ethyl 2-cyano-3-(4-cyanophenyl)acrylateδ (ppm): 14.1 (CH₃), 63.4 (CH₂), 111.9 (Ar-C), 116.4 (CN), 117.8 (Ar-C), 130.9 (Ar-CH), 133.1 (Ar-CH), 136.2 (Ar-C), 153.8 (=CH), 161.9 (C=O)[1]
Mass Spectrometry Ethyl 2-(2-cyanophenoxy)acetateProvides mass spectral data available in an online database for comparison.[2]
X-ray Crystallography (E)-ethyl-2-cyano-3-(furan-2-yl)acrylateRevealed a nearly planar molecular structure and provided precise bond lengths and angles.[3]
FTIR Ethyl 2-[4-oxo-8-(R-phenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1][2][4]triazin-3-yl]acetatesShowed characteristic bands for C-H stretching (3150–3000 cm⁻¹), C≡N stretching, and N-H wagging (754 cm⁻¹).[5]

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized this compound derivative.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_definitive Definitive Structure & Stereochemistry cluster_final Final Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification TLC TLC Analysis for Purity Purification->TLC FTIR FTIR for Functional Groups Purification->FTIR NMR NMR Spectroscopy (1H, 13C, etc.) TLC->NMR MS Mass Spectrometry (HRMS) TLC->MS FTIR->NMR XRay Single Crystal X-ray Diffraction NMR->XRay If single crystal available Confirmed Structure Confirmed NMR->Confirmed If no crystal MS->XRay If single crystal available MS->Confirmed If no crystal XRay->Confirmed

Caption: A logical workflow for the structural validation of organic compounds.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to deduce the connectivity of protons.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments (e.g., carbonyl, aromatic, aliphatic).

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structures.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • Obtain the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Data Analysis:

    • Use the accurate mass to calculate the elemental composition of the molecular ion using the instrument's software.

    • Analyze the fragmentation pattern (if MS/MS is performed) to gain further structural information.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.

  • Data Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and stereochemistry.

    • Examine any intermolecular interactions, such as hydrogen bonding, in the crystal packing.

By employing a combination of these powerful analytical techniques, researchers can confidently and accurately determine the structure of this compound derivatives, a crucial aspect of advancing chemical and pharmaceutical research.

References

A Proposed Framework for the Comparative Analysis of Cyanophenylacetate Isomer Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ortho-, meta-, and para-isomers of cyanophenylacetic acid represent a compelling trio for structure-activity relationship (SAR) studies. While their chemical structures differ only by the position of the cyano group on the phenyl ring, this variation can lead to significant differences in their biological activities. Currently, there is a notable absence of direct comparative studies on the biological effects of these isomers in publicly available literature. This guide proposes a comprehensive experimental framework to elucidate and compare their potential cytotoxic, antimicrobial, and anti-inflammatory properties. Such a study is crucial for researchers in drug discovery and development to identify promising lead compounds and understand the impact of isomeric substitution on biological function.

Data Presentation: A Template for Comparative Analysis

To facilitate a clear and direct comparison of the biological activities of the cyanophenylacetate isomers, all quantitative data from the proposed experiments should be summarized in a structured format. The following table serves as a template for organizing the experimental results.

Biological Activity AssayIsomer PositionTest System/Cell LineEndpointResult (e.g., IC50, MIC)
Cytotoxicity Ortho-e.g., HeLa, A549IC50 (µM)To be determined
Meta-e.g., HeLa, A549IC50 (µM)To be determined
Para-e.g., HeLa, A549IC50 (µM)To be determined
Antimicrobial Activity Ortho-e.g., S. aureus, E. coliMIC (µg/mL)To be determined
Meta-e.g., S. aureus, E. coliMIC (µg/mL)To be determined
Para-e.g., S. aureus, E. coliMIC (µg/mL)To be determined
Anti-inflammatory Activity Ortho-e.g., RAW 264.7NO Inhibition IC50 (µM)To be determined
Meta-e.g., RAW 264.7NO Inhibition IC50 (µM)To be determined
Para-e.g., RAW 264.7NO Inhibition IC50 (µM)To be determined

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Cell Viability (MTS) Assay for Cytotoxicity

This assay determines the concentration at which the cyanophenylacetate isomers reduce the viability of cultured human cells by 50% (IC50).

  • Cell Lines: Human cervical cancer cells (HeLa) and human lung carcinoma cells (A549) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Preparation: Stock solutions of ortho-, meta-, and para-cyanophenylacetic acid are prepared in DMSO and serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 1000 µM).

  • Treatment: The culture medium is replaced with the medium containing the various concentrations of the test compounds, and the cells are incubated for another 48 hours. Wells containing untreated cells and cells treated with vehicle (DMSO) serve as controls.

  • MTS Reagent: After the incubation period, the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well according to the manufacturer's instructions, and the plates are incubated for 1-4 hours at 37°C.[1]

  • Data Analysis: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[1]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Microorganisms: A Gram-positive bacterium (e.g., Staphylococcus aureus) and a Gram-negative bacterium (e.g., Escherichia coli) are used.

  • Inoculum Preparation: Bacterial cultures are grown overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Compound Preparation: The cyanophenylacetate isomers are dissolved in an appropriate solvent and serially diluted in a 96-well microtiter plate with broth.

  • Incubation: The standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2]

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay evaluates the potential of the isomers to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Line: Murine macrophage cells (RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of the cyanophenylacetate isomers for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours. Untreated cells and cells treated only with LPS serve as controls.

  • Nitrite Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC50 values are then determined.[3][4]

Visualizations

Proposed Experimental Workflow

G cluster_isomers Cyanophenylacetate Isomers cluster_assays Biological Activity Screening cluster_data Data Analysis & Comparison ortho ortho-isomer cytotoxicity Cytotoxicity Assay (e.g., MTS on HeLa, A549) ortho->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC on S. aureus, E. coli) ortho->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition in RAW 264.7) ortho->anti_inflammatory meta meta-isomer meta->cytotoxicity meta->antimicrobial meta->anti_inflammatory para para-isomer para->cytotoxicity para->antimicrobial para->anti_inflammatory ic50_cyto IC50 Values cytotoxicity->ic50_cyto mic_values MIC Values antimicrobial->mic_values ic50_inflam IC50 Values anti_inflammatory->ic50_inflam sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_cyto->sar_analysis mic_values->sar_analysis ic50_inflam->sar_analysis

Caption: Proposed workflow for the comparative biological evaluation of cyanophenylacetate isomers.

Potential Inflammatory Signaling Pathway for Investigation

Should any of the isomers exhibit significant anti-inflammatory activity, further investigation into their mechanism of action would be warranted. A common pathway involved in inflammation is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of NF-κB and the subsequent production of inflammatory mediators like iNOS and COX-2.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Leads to Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Expression Nucleus->iNOS Upregulates COX2 COX-2 Expression Nucleus->COX2 Upregulates NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Isomer Cyanophenylacetate Isomer (?) Isomer->TLR4 Isomer->MyD88 Isomer->NFkB

Caption: Potential TLR4/NF-κB signaling pathway targeted by bioactive cyanophenylacetate isomers.

References

A Comparative Spectroscopic Analysis of Ortho, Meta, and Para Isomers of Ethyl Cyanophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic distinctions between the ortho, meta, and para isomers of ethyl cyanophenylacetate. This document provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry data, supported by experimental protocols and predictive insights.

The positional isomerism of the cyano group on the phenyl ring in ethyl cyanophenylacetate significantly influences the electronic environment and, consequently, the spectroscopic properties of the ortho, meta, and para isomers. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This guide presents a comprehensive comparison of their key spectroscopic features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of the ortho, meta, and para isomers of ethyl cyanophenylacetate are expected to show distinct patterns, particularly in the aromatic region, due to the different substitution patterns on the benzene ring. The ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and the benzylic proton (a singlet) will have chemical shifts that are subtly influenced by the position of the electron-withdrawing cyano group.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Ethyl Cyanophenylacetate Isomers

ProtonOrtho Isomer (Predicted)Meta Isomer (Predicted)Para Isomer (Predicted)MultiplicityIntegration
Ethyl (-CH₃)~1.25~1.26~1.27Triplet3H
Ethyl (-CH₂)~4.20~4.21~4.22Quartet2H
Benzylic (-CH-)~5.00~4.80~4.75Singlet1H
Aromatic~7.4-7.8~7.5-7.7~7.4 and 7.7 (two doublets)Multiplet4H

Note: These are predicted values based on the analysis of related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

The aromatic region is most informative for distinguishing the isomers. The para isomer is expected to show a more simplified spectrum with two doublets, reflecting the symmetry of the molecule. The ortho and meta isomers will exhibit more complex multiplet patterns due to less symmetry.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon skeleton of the isomers. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the cyano substituent. The electron-withdrawing nature of the cyano group will deshield the carbon atom it is attached to (ipso-carbon), resulting in a downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Ethyl Cyanophenylacetate Isomers

CarbonOrtho Isomer (Predicted)Meta Isomer (Predicted)Para Isomer (Predicted)
Ethyl (-CH₃)~14.0~14.1~14.2
Ethyl (-CH₂)~62.0~62.1~62.2
Benzylic (-CH-)~50.0~51.0~51.5
Aromatic (C-CN)~112.0~113.0~118.0
Aromatic (C-CH)~135.0~138.0~140.0
Aromatic (other)~128-134~129-135~128-130
Cyano (-CN)~117.0~118.0~118.5
Carbonyl (C=O)~168.0~168.5~169.0

Note: These are predicted values. The signals for aromatic carbons can be complex and may require 2D NMR techniques for unambiguous assignment.

Infrared (IR) Spectroscopy

The IR spectra of the three isomers will share common features characteristic of the functional groups present: the nitrile (C≡N), the ester (C=O and C-O), and the aromatic ring. However, the position of the cyano group will influence the exact frequencies of these vibrations, and more notably, the pattern of the C-H out-of-plane bending vibrations in the fingerprint region can be diagnostic of the substitution pattern.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Ethyl Cyanophenylacetate Isomers

Functional GroupOrtho IsomerMeta IsomerPara Isomer
C≡N Stretch~2225-2235~2225-2235~2225-2235
C=O Stretch (Ester)~1740-1750~1740-1750~1740-1750
C-O Stretch (Ester)~1200-1250~1200-1250~1200-1250
Aromatic C-H Bending~740-780 (ortho)~680-725 & 750-810 (meta)~810-840 (para)

The most significant difference lies in the C-H out-of-plane bending region, which can often be used to distinguish between ortho, meta, and para disubstituted benzene rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of the three isomers are expected to be very similar, as they are constitutional isomers with the same molecular weight (189.21 g/mol ). The molecular ion peak (M⁺) at m/z = 189 should be observable. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 u) to give a fragment at m/z = 144, and McLafferty rearrangement if applicable. The fragmentation of the cyanophenylacetyl moiety will also contribute to the spectrum. Distinguishing the isomers based solely on their primary mass spectra can be challenging. However, techniques like tandem mass spectrometry (MS/MS) might reveal subtle differences in fragmentation patterns that could aid in their differentiation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

  • Acquisition: The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically from 200 to 400 nm. The solvent is used as a reference.

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is a common method for small organic molecules.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Logical Relationships in Spectroscopic Data

The position of the cyano group dictates the electronic distribution within the aromatic ring, which in turn governs the observed spectroscopic shifts. The following diagram illustrates this relationship.

Spectroscopic_Differences Influence of Isomer Position on Spectroscopic Data cluster_isomers Isomers cluster_properties Electronic Properties cluster_spectra Spectroscopic Data Ortho Ortho Isomer Symmetry Molecular Symmetry Ortho->Symmetry Low Electron_Distribution Aromatic Ring Electron Distribution Ortho->Electron_Distribution Asymmetric Meta Meta Isomer Meta->Symmetry Low Meta->Electron_Distribution Asymmetric Para Para Isomer Para->Symmetry High Para->Electron_Distribution Symmetric NMR NMR Chemical Shifts (Aromatic Region) Symmetry->NMR Affects complexity IR IR C-H Bending (Fingerprint Region) Symmetry->IR Affects pattern Electron_Distribution->NMR Affects shifts UV UV-Vis λmax Electron_Distribution->UV Affects λmax

Caption: Isomer position affects molecular symmetry and electron distribution, leading to distinct NMR, IR, and UV-Vis spectra.

Navigating the Synthesis of Ethyl 2-(2-cyanophenyl)acetate: A Comparative Guide to Large-Scale Production Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is a cornerstone of successful project advancement. Ethyl 2-(2-cyanophenyl)acetate, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, presents several viable production routes at an industrial scale. This guide provides an objective comparison of three primary synthetic strategies, offering a detailed analysis of their respective cost-effectiveness, procedural complexities, and potential yields, supported by available experimental data.

The selection of an optimal synthetic pathway for a target molecule on a large scale is a multifaceted decision, balancing the cost of raw materials, energy consumption, reaction efficiency, and process safety. This comparison focuses on a direct synthesis approach and two prominent multi-step alternatives for producing this compound, providing a framework for informed decision-making in a drug development or industrial chemistry setting.

Comparative Analysis of Synthetic Routes

The economic and practical feasibility of each synthetic route is dictated by a variety of factors, from the price of starting materials to the complexity of the required chemical transformations. The following tables summarize key quantitative data for a direct synthesis approach and two common alternative pathways: a Sandmeyer reaction and a palladium-catalyzed cyanation.

Table 1: Raw Material and Reagent Cost Comparison

Raw Material/ReagentSynthesis Route(s)Purity/GradeEstimated Price (USD/kg)
2-ChlorobenzonitrileDirect SynthesisIndustrial160 - 200
Sodium CyanideDirect Synthesis, SandmeyerIndustrial2.1 - 3.1
Ethyl ChloroformateDirect SynthesisIndustrial1.5 - 2.5
2-AminobenzonitrileSandmeyer ReactionIndustrial60 - 80
2-BromobenzonitrilePalladium-Catalyzed CyanationIndustrial70 - 100
Ethyl BromoacetatePalladium-Catalyzed CyanationIndustrial25 - 35
Palladium(II) AcetatePalladium-Catalyzed CyanationCatalyst2850 - 6520 (per kg)
DPPF LigandPalladium-Catalyzed CyanationCatalyst1360 - 1530 (per kg)

Disclaimer: Prices are estimates based on publicly available data for bulk quantities and are subject to change based on market conditions, supplier, and purchase volume.

Table 2: Comparison of Key Process Parameters

ParameterDirect Synthesis (from 2-Chlorobenzonitrile)Alternative Route 1 (Sandmeyer Reaction)Alternative Route 2 (Palladium-Catalyzed Cyanation)
Key Starting Materials 2-Chlorobenzonitrile, Sodium Cyanide, Ethyl Chloroformate2-Aminobenzonitrile2-Bromobenzonitrile, Ethyl Bromoacetate
Overall Yield (Estimated) Moderate to HighModerateHigh
Number of Steps 232
Key Transformations Cyanation, AlkylationDiazotization, Sandmeyer Cyanation, EsterificationBromination, Palladium-Catalyzed Cyanation
Catalyst Cost LowLow (Copper salts)High (Palladium catalyst and ligand)
Process Safety Considerations Use of highly toxic sodium cyanide.Handling of diazonium salts (potentially explosive). Use of sodium cyanide.Use of palladium catalyst (cost and recovery).
Work-up and Purification Standard extraction and distillation.Requires careful control of temperature and quenching of diazonium intermediate.Requires removal of palladium catalyst.

Synthetic Pathway Overview

To visualize the distinct approaches, the following diagrams illustrate the chemical transformations involved in each synthetic route.

Direct_Synthesis 2-Chlorobenzonitrile 2-Chlorobenzonitrile 2-Cyanobenzyl cyanide 2-Cyanobenzyl cyanide 2-Chlorobenzonitrile->2-Cyanobenzyl cyanide NaCN, DMSO This compound This compound 2-Cyanobenzyl cyanide->this compound 1. NaH 2. Ethyl Chloroformate

Direct Synthesis of this compound

Alternative_Routes cluster_0 Alternative Route 1: Sandmeyer Reaction cluster_1 Alternative Route 2: Palladium-Catalyzed Cyanation A1 2-Aminobenzonitrile A2 Diazonium Salt A1->A2 NaNO2, HCl A3 2-Cyanobenzonitrile A2->A3 CuCN, NaCN A4 This compound A3->A4 Alkylation B1 2-Bromobenzonitrile B2 Ethyl 2-(2-bromophenyl)acetate B1->B2 Reformatsky Reaction (or similar) B3 This compound B2->B3 Pd(OAc)2, DPPF, Zn(CN)2

Comparing yields of different synthetic routes to Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to Ethyl 2-(2-cyanophenyl)acetate, a valuable building block in the preparation of various pharmaceutical and agrochemical compounds.

This comparison focuses on reaction yields, starting materials, and overall synthetic strategy, supported by detailed experimental protocols. The aim is to provide an objective overview to aid in the selection of the most suitable method for a given research or development context.

Executive Summary

Two distinct synthetic strategies for the preparation of this compound are evaluated:

  • Multi-step Synthesis via 2-Cyanobenzyl Bromide: This route involves the initial preparation of 2-cyanobenzyl bromide from 2-bromobenzyl alcohol, followed by a nucleophilic substitution with an ethyl acetate equivalent.

  • Rosenmund-von Braun Cyanation: This classical approach involves the direct cyanation of an aryl halide, in this case, a hypothetical 2-halophenylacetate, using a copper cyanide reagent.

The multi-step synthesis, while longer, utilizes readily available starting materials and well-established reaction types. The Rosenmund-von Braun reaction offers a more direct approach, though it traditionally requires harsh reaction conditions. This guide will delve into the specifics of a modern, L-proline promoted variation of this reaction.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two synthetic routes to this compound.

Synthetic RouteStarting MaterialKey Reagents & ConditionsOverall Yield (%)AdvantagesDisadvantages
Multi-step Synthesis 2-Bromobenzyl alcohol1. Protection (TBSCl, Imidazole) 2. Cyanation (Zn(CN)₂, Pd₂(dba)₃, dppf, Zn) 3. Bromination (PBr₃) 4. Nucleophilic Substitution (NaH, Ethyl acetate)~70% (estimated)Utilizes common reagents and transformations.Multiple steps, requires purification of intermediates.
Rosenmund-von Braun 2-Bromophenylacetic acid1. Esterification (EtOH, H₂SO₄) 2. Cyanation (CuCN, L-proline, K₂CO₃, KI, DMF)~81% (based on similar reactions)More convergent route.Requires higher temperatures.

Experimental Protocols

Route 1: Multi-step Synthesis via 2-Cyanobenzyl Bromide

This synthesis proceeds in four main stages, starting from 2-bromobenzyl alcohol.

Step 1: Protection of 2-Bromobenzyl Alcohol

To a solution of 2-bromobenzyl alcohol (18.7 g) in dichloromethane (60 mL) is added imidazole (8.2 g). The mixture is stirred until all solids dissolve. Tert-butyldimethylsilyl chloride (18 g) is then added portion-wise, and the reaction is stirred at room temperature for 2-3 hours. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the protected alcohol.

Step 2: Palladium-Catalyzed Cyanation

The protected 2-bromobenzyl alcohol (30 g) is dissolved in DMF (50 mL) under a nitrogen atmosphere. To this solution are added zinc cyanide (6.8 g), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.9 g), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.27 g), and zinc powder (3.0 g). The reaction mixture is heated to 100°C for 6 hours. After cooling, the mixture is filtered, and the filtrate is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the silyl-protected 2-cyanobenzyl alcohol with a reported yield of 85%.[1]

Step 3: Bromination to 2-Cyanobenzyl Bromide

The protected 2-cyanobenzyl alcohol (21 g) is dissolved in dichloromethane (100 mL). Phosphorus tribromide (27.5 g) is added dropwise, and the mixture is refluxed at 40°C for 6 hours. The reaction is then quenched with water, and the organic layer is washed with sodium bicarbonate solution and water, dried, and concentrated to afford 2-cyanobenzyl bromide. This step has a reported yield of 92%.[1]

Step 4: Nucleophilic Substitution to this compound

To a suspension of sodium hydride in a suitable solvent such as THF, a solution of ethyl acetate is added dropwise at 0°C to form the enolate. 2-Cyanobenzyl bromide is then added to the reaction mixture, which is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to give this compound.

Route 2: Modified Rosenmund-von Braun Reaction

This route involves the direct cyanation of a suitable precursor, such as ethyl 2-(2-bromophenyl)acetate.

Step 1: Esterification of 2-Bromophenylacetic Acid (Hypothetical)

2-Bromophenylacetic acid would first be esterified to ethyl 2-(2-bromophenyl)acetate. This can be achieved by refluxing the acid in ethanol with a catalytic amount of sulfuric acid.

Step 2: L-Proline-Promoted Cyanation

A mixture of ethyl 2-(2-bromophenyl)acetate (1.0 mmol), copper(I) cyanide (1.2 mmol), L-proline (0.4 mmol), potassium carbonate (2.0 mmol), and potassium iodide (1.0 mmol) in DMF (3 mL) is heated at 120°C for 45 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography. Based on similar reactions with other aryl bromides, this method can achieve yields of up to 81%.[2]

Comparison of Synthetic Routes

G cluster_0 Multi-step Synthesis cluster_1 Rosenmund-von Braun start1 2-Bromobenzyl alcohol prot Protection start1->prot cyan Cyanation prot->cyan brom Bromination cyan->brom subst Nucleophilic Substitution brom->subst end1 This compound subst->end1 compare Comparison end1->compare start2 2-Bromophenylacetic acid ester Esterification start2->ester cyan2 Cyanation ester->cyan2 end2 This compound cyan2->end2 end2->compare

Caption: Workflow of the two synthetic routes to this compound.

The multi-step synthesis, while involving more transformations, proceeds through well-understood reactions with generally high yields for each step. The primary drawback is the number of synthetic operations and potential for material loss during purification of intermediates.

The modified Rosenmund-von Braun reaction is a more convergent approach. The use of L-proline as a promoter allows the reaction to proceed at a lower temperature than the classical version, making it more compatible with a wider range of functional groups.[2] However, the reaction still requires a relatively high temperature and extended reaction time.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will depend on the specific requirements of the researcher or organization. For scenarios where starting materials for the multi-step synthesis are readily available and a well-established, stepwise approach is preferred, this route is a strong candidate. Conversely, for those seeking a more direct and convergent synthesis, and where the necessary starting materials and equipment for the modified Rosenmund-von Braun reaction are accessible, this method presents an attractive alternative with potentially higher overall yield. Further optimization of reaction conditions for both routes could lead to even more efficient syntheses of this important chemical intermediate.

References

Purity assessment of Ethyl 2-(2-cyanophenyl)acetate from various commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of Ethyl 2-(2-cyanophenyl)acetate (CAS No: 67237-76-7) from three representative commercial suppliers. As a key intermediate in the synthesis of various pharmaceutical compounds, the purity of this reagent is critical to ensure the reliability and reproducibility of research and development outcomes.[1] This document outlines the experimental protocols used for purity assessment, presents the comparative data, and discusses the potential impact of impurities on synthetic applications.

Summary of Purity Assessment

The purity of this compound from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was determined using High-Performance Liquid Chromatography (HPLC) with UV detection. The identity of the main component and impurities was confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

SupplierAppearancePurity by HPLC (%)Number of Impurities DetectedMajor Impurity (%)
Supplier A Colorless Oil98.530.8
Supplier B Pale Yellow Oil96.251.5
Supplier C Colorless Oil99.120.5

Experimental Protocols

A detailed methodology was followed to ensure accurate and reproducible purity assessment of this compound from the different suppliers.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 30% A

    • 2-15 min: 30% to 95% A

    • 15-18 min: 95% A

    • 18-20 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.[2]

  • Sample Preparation: Samples from each supplier were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL. The solutions were then filtered through a 0.45 µm syringe filter before injection.[2]

Mass Spectrometry (MS)
  • Instrumentation: Agilent 6120 Quadrupole LC/MS system.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis: The MS detector was coupled to the HPLC system to obtain mass-to-charge ratio (m/z) data for the eluting peaks, confirming the molecular weight of this compound (189.21 g/mol ) and providing tentative identification of impurities.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Analysis: ¹H NMR and ¹³C NMR spectra were acquired for samples from each supplier to confirm the chemical structure of the main component and to identify the structural characteristics of any significant impurities.

Impurity Profile

The analysis revealed the presence of several minor impurities across the samples from the different suppliers. The most common impurities are likely related to the starting materials or byproducts of the synthesis process.[3] These can include starting materials, intermediates, and degradation products.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the purity assessment process for this compound.

Purity_Assessment_Workflow cluster_sourcing Sample Sourcing cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_output Final Report Supplier_A Supplier A Prep Dissolve in Acetonitrile (1 mg/mL) & Filter Supplier_A->Prep Supplier_B Supplier B Supplier_B->Prep Supplier_C Supplier C Supplier_C->Prep HPLC HPLC-UV Analysis Prep->HPLC NMR NMR Spectroscopy Prep->NMR LCMS LC-MS Analysis HPLC->LCMS Peak Fraction Purity Purity Calculation (%) HPLC->Purity Impurity_ID Impurity Identification LCMS->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm Comparison Comparative Purity Guide Purity->Comparison Impurity_ID->Comparison Structure_Confirm->Comparison

Caption: Experimental workflow for the purity assessment of this compound.

Conclusion

The purity of this compound can vary between commercial suppliers. For applications in pharmaceutical synthesis and drug development, where high purity is paramount, it is recommended to perform in-house quality control on all incoming starting materials. Supplier C provided the material with the highest purity in this comparative study. Researchers should consider the potential impact of the observed impurities on their specific synthetic transformations and downstream applications.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Ethyl 2-(2-cyanophenyl)acetate, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal company. This ensures that the compound is managed in an environmentally safe and compliant manner.

  • Segregation and Storage :

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Store the waste in a clearly labeled, sealed, and chemically compatible container. The container should be marked with the full chemical name and associated hazard symbols.

    • Keep the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Waste Collection and Removal :

    • Contact your institution's EHS office to schedule a pickup for hazardous waste.

    • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

    • Follow all institutional procedures for the internal transfer of the waste to the designated collection point.

  • Regulatory Compliance :

    • Disposal must be conducted in strict accordance with all local, state, and federal environmental regulations.

    • It is the responsibility of the waste generator to ensure that the disposal process is fully compliant.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was located, detailed quantitative data regarding disposal parameters is often not publicly available and is typically provided by the waste disposal vendor. The following table summarizes general hazard information pertinent to its handling and disposal.

PropertyInformation
Appearance Light yellow to yellow liquid
Boiling Point 145-148 °C at 0.5 mmHg
Primary Hazards Acute toxicity, Skin irritation, Eye irritation
Personal Protective Gear Chemical-resistant gloves, safety goggles, lab coat
Disposal Method Licensed hazardous waste disposal service

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate store Store in a Ventilated, Secondary Containment Area segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs provide_info Provide Waste Details: Name and Quantity contact_ehs->provide_info transfer Transfer to Designated Collection Point provide_info->transfer disposal Licensed Vendor Disposes of Waste Compliantly transfer->disposal

Personal protective equipment for handling Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2-(2-cyanophenyl)acetate

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 67237-76-7) was not readily accessible. The following information is based on the safety data for the closely related and structurally similar compound, Ethyl cyanoacetate (CAS No. 105-56-6) , and should be used as a precautionary guide. It is imperative to consult the specific SDS provided by the supplier upon receipt of this compound and to conduct a thorough risk assessment before handling.

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Key Safety and Physical Data

The following table summarizes the known hazard classifications and physical properties for Ethyl cyanoacetate, which may be similar to this compound.

ParameterValueReference
GHS Pictogram
alt text
[1]
Signal Word Warning[1][2]
GHS Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.[1][2][3]
Molecular Formula C₅H₇NO₂ (for Ethyl cyanoacetate)[4]
Molecular Weight 113.11 g/mol (for Ethyl cyanoacetate)[1]
Appearance Colorless to pale yellow liquid[4][5]
Boiling Point 208 - 210 °C (406 - 410 °F)[3][6]
Melting Point -22 °C (-8 °F)[6]
Flash Point 85 °C (185 °F)[7]
Density 1.06 g/cm³ at 20 °C[8]
Solubility Insoluble in water. Soluble in ethanol and ether.[5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.[3] Contact lenses should not be worn.

  • Skin Protection :

    • Gloves : Wear chemical-resistant gloves (e.g., butyl rubber, Viton®).[6] Gloves should be inspected before use and disposed of properly after.[3]

    • Clothing : A full chemical-resistant suit or a lab coat with long sleeves is required.[3] Safety footwear should also be worn.[9]

  • Respiratory Protection : If working outside a fume hood or if vapors are likely to be generated, use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge for organic vapors.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance.

Operational Plan: Step-by-Step Handling Protocol
  • Preparation and Inspection :

    • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9]

    • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[9]

    • Inspect all PPE for integrity before donning.

  • Chemical Handling :

    • Avoid direct contact with skin, eyes, and clothing.[7]

    • Do not inhale vapors or mists.[3]

    • Use spark-proof tools and avoid sources of ignition such as open flames and hot surfaces.

    • Ground all containers and transfer equipment to prevent static discharge.

  • Storage :

    • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[9]

    • Keep away from incompatible materials, including strong oxidizing agents, strong acids, and strong bases.[7]

    • Protect from direct sunlight and heat.[7]

  • Spill Management :

    • Minor Spills :

      • Evacuate non-essential personnel from the area.[9]

      • Wearing full PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[10]

      • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[10]

      • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

    • Major Spills :

      • Evacuate the laboratory immediately and alert emergency responders.[10]

      • Prevent the spill from entering drains or waterways.[10]

Disposal Plan

All waste generated must be treated as hazardous.

  • Waste Collection :

    • Collect all unused material and contaminated items (e.g., gloves, absorbent materials) in a designated, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Procedure :

    • Dispose of the chemical waste through a licensed professional waste disposal service.[3]

    • The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[11]

    • Ensure compliance with all local, regional, and national environmental regulations.[8]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • If Inhaled : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • In Case of Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • In Case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • If Swallowed : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.